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lithium;trifluoromethanesulfonate

Cat. No.: B7768545
M. Wt: 156.0 g/mol
InChI Key: MCVFFRWZNYZUIJ-UHFFFAOYSA-M
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Description

Significance in Advanced Materials Science

In the realm of advanced materials science, lithium trifluoromethanesulfonate (B1224126) is highly valued for its contribution to the development of novel materials with enhanced properties. A primary area of impact is in the field of polymer electrolytes. When mixed with polymers like polyethylene (B3416737) oxide, it improves the electrochemical and mechanical characteristics of the resulting membranes, which are crucial for applications such as solid-state lithium batteries. chemicalbook.com The compound's ability to act as a doping salt in the creation of nanocomposite polymer electrolytes further underscores its importance in creating next-generation energy storage materials. chemicalbook.com

Overview of Academic Research Trajectories

Academic research involving lithium trifluoromethanesulfonate has followed a path of increasing complexity and application diversity. Initial studies often focused on its fundamental properties and synthesis. chemicalbook.comgoogle.com Over time, research has expanded to explore its utility in various applications, most notably in lithium-ion batteries and as a catalyst in organic synthesis. chemimpex.comsigmaaldrich.com Current research trajectories are often focused on optimizing its performance in these areas, for instance, by studying its interaction with other materials in composite electrolytes or by developing more efficient catalytic processes. uminho.ptacs.org The investigation of its role in "water-in-salt" electrolytes represents a more recent and promising avenue of research. rsc.org

Fundamental Role in Electrochemical and Synthetic Systems

The fundamental role of lithium trifluoromethanesulfonate stems from its distinct chemical characteristics. In electrochemical systems, particularly lithium-ion batteries, it functions as a crucial electrolyte salt. chemimpex.cominnospk.com Its excellent ionic conductivity facilitates the movement of lithium ions between the battery's anode and cathode, a process essential for the battery's operation. innospk.com Furthermore, its high thermal stability contributes to the safety and longevity of batteries by ensuring the electrolyte remains stable even at elevated temperatures. innospk.comsamaterials.com

In synthetic chemistry, lithium trifluoromethanesulfonate serves as a powerful and recyclable catalyst. sigmaaldrich.comacs.org It is particularly effective in promoting reactions such as the acetylation of alcohols and the diacetylation of aldehydes under mild and neutral conditions. acs.orgnih.gov The stability of the triflate anion allows it to facilitate these transformations with high efficiency and selectivity, making it a valuable tool for organic chemists. innospk.com

Interactive Data Tables

Physical and Chemical Properties of Lithium Trifluoromethanesulfonate

PropertyValueReference
Molecular Formula CF3LiO3S innospk.com
Molecular Weight 156.01 g/mol sigmaaldrich.cominnospk.com
Appearance White crystalline powder chemimpex.cominnospk.com
Melting Point >300 °C chemicalbook.comsigmaaldrich.cominnospk.com
Density ~1.9 g/cm³ innospk.com
CAS Number 33454-82-9 chemimpex.comsigmaaldrich.cominnospk.com

Purity and Impurity Profile of High-Purity Lithium Trifluoromethanesulfonate

ComponentSpecificationReference
Purity ≥99.5% innospk.com
Water (H₂O) ≤200 ppm innospk.com
Sulfate (B86663) (SO₄²⁻) ≤50 ppm innospk.com
Chloride (Cl⁻) ≤50 ppm innospk.com
Potassium (K⁺) ≤50 ppm innospk.com
Iron (Fe) ≤10 ppm innospk.com
Calcium (Ca²⁺) ≤50 ppm innospk.com
Lead (Pb) ≤10 ppm innospk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CF3LiO3S B7768545 lithium;trifluoromethanesulfonate

Properties

IUPAC Name

lithium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVFFRWZNYZUIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3LiO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Methodologies of Lithium Trifluoromethanesulfonate

Established Synthetic Pathways

The synthesis of lithium trifluoromethanesulfonate (B1224126) can be achieved through several established routes, primarily involving the neutralization of trifluoromethanesulfonic acid or the reaction of a trifluoromethanesulfonyl halide with a lithium source.

One of the most direct methods involves the reaction of triflic acid (CF3SO3H) with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li2CO3). wikipedia.org The reaction with lithium hydroxide is a straightforward acid-base neutralization that yields lithium triflate and water. Similarly, reacting triflic acid with lithium carbonate produces lithium triflate, water, and carbon dioxide. google.com While effective, this method requires careful control of the reaction pH to avoid the presence of residual acid, which can negatively impact the performance of the salt in applications like batteries. google.com

Another common pathway utilizes trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F) as the starting material. In a patented method, trifluoromethanesulfonyl fluoride is reacted with an aqueous solution of lithium hydroxide. chemicalbook.comgoogle.com To mitigate corrosion of the reaction vessel, calcium oxide is added to the reaction mixture. chemicalbook.com This process typically occurs at elevated temperatures (around 85°C) in a stainless steel autoclave. chemicalbook.com The reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with lithium carbonate in an organic solvent like butanone has also been reported as a viable synthetic route. google.com

A Japanese patent describes a multi-step process that begins with the reaction of methanesulfonyl chloride and potassium fluoride to produce methyl sulfonyl fluoride. google.com This intermediate is then subjected to electrolysis in the presence of liquid hydrogen fluoride to yield trifluoromethanesulfonyl fluoride, which subsequently reacts with a lithium carbonate solution to form lithium triflate. google.com

Starting MaterialsReagentsKey ConditionsProduct PurityReference
Trifluoromethanesulfonic acidLithium carbonate or Lithium hydroxidepH control (3-6)High, but risk of acid contamination google.com
Trifluoromethanesulfonyl fluorideLithium hydroxide, Calcium oxide85°C, Stainless steel autoclaveHigh chemicalbook.com
Trifluoromethanesulfonyl chlorideLithium carbonateButanone solvent, Reflux≥99.95% google.com
Methanesulfonyl chloridePotassium fluoride, then Electrolysis with HF, then Lithium carbonateMulti-step processNot specified google.com

Advanced Synthesis Techniques and Scalability Considerations

To address the challenges of traditional methods, such as impurity control and harsh reaction conditions, advanced synthesis techniques are being explored. A notable example is a method designed to simplify the process and improve yield and purity. This process involves two main steps: first, the reaction of a sulfonyl fluoride compound with an alcohol in the presence of anhydrous calcium chloride to form an ester compound. google.com Subsequently, this ester reacts with an alkali metal hydroxide, such as lithium hydroxide, to produce the final lithium trifluoromethanesulfonate product. google.com This method offers several advantages, including milder reaction conditions, high yield (up to 90.5%), and high purity (99.7%). google.com The use of alcohols and ester compounds as both reactants and solvents avoids the introduction of additional impurities. google.com

For industrial-scale production, scalability is a critical factor. The method utilizing trifluoromethanesulfonyl chloride and lithium carbonate in butanone is presented as being amenable to industrial production due to its simple process, reduced equipment requirements, and ease of operation. google.com The control of reflux temperature is highlighted as a key parameter for achieving high product purity (≥99.95%) and low moisture content (≤50 ppm). google.com The synthesis involving trifluoromethanesulfonyl fluoride and lithium hydroxide in an autoclave also demonstrates scalability, with specific quantities of reactants detailed in the patent literature. chemicalbook.com

Methods for Anion Derivatization and Structural Modification

While the trifluoromethanesulfonate anion (TfO⁻) is known for its stability, its derivatization can lead to new compounds with tailored properties. wikipedia.org The triflate anion itself can act as a nucleophile in certain reactions, leading to the formation of other triflate-containing molecules. nih.gov For instance, the reaction of silver triflate with alkyl halides can produce alkyl triflates. nih.gov

The derivatization of the triflate anion is often achieved through reactions that modify the trifluoromethyl group or by replacing the oxygen atoms. However, the extreme stability of the triflate anion makes such modifications challenging. More commonly, structural modification involves the synthesis of related but distinct anions. For example, the synthesis of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) involves the reaction of trifluoromethanesulfonyl fluoride with triethylamine, followed by treatment with a lithium source. google.com This compound, while structurally related to lithium triflate, possesses a different anion (TFSI⁻) with distinct electrochemical properties.

Anion exchange is another strategy to modify the properties of triflate-containing materials. For example, hydrophobic metal-organic capsules containing triflate anions can be made water-soluble by exchanging the triflate anions with hydrophilic sulfate (B86663) anions. cam.ac.uk This process is reversible, allowing for control over the solubility of the material. cam.ac.uk

Purification and Characterization of Synthetic Products

The purity of lithium trifluoromethanesulfonate is paramount for its applications, especially in lithium-ion batteries. sigmaaldrich.com Impurities can significantly degrade performance and stability. google.com Purification methods often involve recrystallization from various organic solvents such as acetone (B3395972) or acetonitrile (B52724) to remove residual starting materials and byproducts like lithium carbonate, lithium fluoride, and lithium sulfate. google.com Extraction with anhydrous ethanol (B145695) has also been reported as a purification technique. google.com For industrial applications, methods like spray drying are employed to obtain the final, dry product. google.com

A variety of analytical techniques are used to characterize the purity and properties of synthesized lithium trifluoromethanesulfonate.

Purity Analysis:

Trace Metal Analysis: Techniques such as Inductively Coupled Plasma (ICP) spectroscopy are used to quantify metallic impurities like iron (Fe) and nickel (Ni). chemicalbook.comsigmaaldrich.com

Anion Analysis: Ion chromatography is employed to determine the concentration of anionic impurities such as fluoride (F⁻), chloride (Cl⁻), and sulfate (SO₄²⁻). innospk.com

Water Content: Karl Fischer titration is the standard method for determining the moisture content of the final product. google.com

Structural and Physicochemical Characterization:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrational modes of the triflate anion and to study interactions between the salt and other materials, such as polymer hosts in solid polymer electrolytes. uitm.edu.mynih.gov

Raman Spectroscopy: This technique is particularly useful for studying the association of ions in solution and in polymer electrolytes by analyzing the spectral parameters of the SO₃ stretching vibration of the triflate anion. researchgate.net

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the salt, such as its melting point, and to investigate phase transitions in materials containing lithium triflate. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a key technique for measuring the ionic conductivity of electrolytes containing lithium triflate, which is a critical parameter for battery applications. nih.govresearchgate.net

Analytical TechniquePurposeKey FindingsReferences
Inductively Coupled Plasma (ICP)Quantify metallic impuritiesDetermines levels of Fe, Ni, Ca, etc. chemicalbook.comsigmaaldrich.com
Ion ChromatographyQuantify anionic impuritiesMeasures concentrations of F⁻, Cl⁻, SO₄²⁻ innospk.com
Karl Fischer TitrationDetermine water contentEnsures low moisture levels (e.g., ≤50 ppm) google.com
Fourier-Transform Infrared Spectroscopy (FTIR)Identify functional groups and interactionsConfirms the presence of the triflate anion and its interactions in polymer matrices uitm.edu.mynih.gov
Raman SpectroscopyStudy ion associationInvestigates the degree of association of triflate ions researchgate.net
Differential Scanning Calorimetry (DSC)Analyze thermal propertiesDetermines melting point and phase transitions nih.govresearchgate.net
Electrochemical Impedance Spectroscopy (EIS)Measure ionic conductivityEvaluates the performance of electrolytes nih.govresearchgate.net

Fundamental Solvation and Ion Association Phenomena of Lithium Trifluoromethanesulfonate

Spectroscopic Investigations of Solvation Environments

Spectroscopic techniques are powerful tools for probing the local environment of ions in solution, providing insights into the nature and extent of solvation and ion association. For lithium trifluoromethanesulfonate (B1224126) (LiCF₃SO₃), vibrational spectroscopy, particularly Fourier-transform Raman (FT-Raman) and infrared (IR) spectroscopy, has been instrumental in characterizing the interactions between the Li⁺ cation, the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), and solvent molecules.

FT-Raman Spectroscopic Analysis of Preferential Solvation

FT-Raman spectroscopy is particularly sensitive to the vibrational modes of both solvent molecules and the triflate anion, allowing for a detailed analysis of preferential solvation and ionic association. researchgate.netcapes.gov.br Studies of lithium trifluoromethanesulfonate in mixed solvent systems, such as acrylonitrile (B1666552) (ACN) and N,N-dimethylformamide (DMF), have revealed that DMF preferentially solvates the Li⁺ cation. researchgate.netcapes.gov.br This preference is so strong that in an equimolar mixture of ACN and DMF, the Li⁺ ion is exclusively solvated by DMF molecules. researchgate.net The composition of the Li⁺ solvation sphere can be quantitatively determined by analyzing the changes in the vibrational bands of the solvent molecules upon coordination to the cation. For instance, the C≡N stretching band of ACN at approximately 2228 cm⁻¹ and the NC anti-symmetric stretching of DMF at 658 cm⁻¹ are sensitive to coordination with Li⁺. researchgate.netcapes.gov.br

The degree of ionic association can be evaluated by examining the symmetric stretching band of the triflate anion (SO₃) around 1032 cm⁻¹. In solvents with lower dielectric constants and donating ability, such as ACN-rich mixtures, lithium trifluoromethanesulfonate is considerably associated. researchgate.net However, in equimolar mixtures with DMF, a high concentration of "free" anions is observed, indicating a lower degree of ion pairing. researchgate.net This is attributed to the higher dielectric constant and stronger donating ability of DMF, which effectively solvates the Li⁺ ions and promotes dissociation of the salt. researchgate.net

In a study comparing the solvation of Li⁺ and Ag⁺ in a mixed solvent of acrylonitrile (ACN) and dimethylsulfoxide (DMSO), it was found that DMSO preferentially solvates both cations. researchgate.net The preference is slightly less pronounced for Ag⁺. This preferential solvation is determined by observing modifications in the nitrile C≡N stretching band of ACN and the (C-S-C) symmetric stretching band of DMSO. researchgate.net

Infrared Spectroscopic Studies of Ionic Association in Diverse Solvents

Infrared (IR) spectroscopy is another valuable technique for investigating ionic association in electrolyte solutions. capes.gov.br By analyzing the vibrational modes of the triflate anion, specifically the S-O symmetric stretching (ν₁), C-F antisymmetric stretching (ν₇), and S-O antisymmetric stretching (ν₁₀), the formation of different ionic species can be identified. capes.gov.br

In a study of lithium trifluoromethanesulfonate in water, acrylonitrile, acetonitrile (B52724), and acetone (B3395972), the ν₁ band showed three components in all organic solvents, which were interpreted as corresponding to ion pairs with varying degrees of solvation. capes.gov.br The ν₇ band also exhibited two components in the organic solutions. capes.gov.br The complexity and broadening of the ν₁₀ band are understood as a result of the lifting of degeneracy due to ionic pairing. capes.gov.br These findings indicate the presence of significant ionic association in these organic solvents.

The degree of salt dissociation can also be assessed by monitoring the intensities of the SO₃ and CF₃ group bands corresponding to associated or free ions. frontiersin.org In polymer electrolytes like PEO/lithium trifluoromethanesulfonate, temperature-dependent FTIR studies have been used to measure the degree of dissociation and observe phase transitions. frontiersin.org

Raman Spectroscopic Elucidation of Solvent-Salt Associations

Raman spectroscopy provides detailed information about the coordination structure of cations and anions in solution. iphy.ac.cn The form of solvation and the degree of ion association are strongly dependent on the salt concentration. researchgate.net As the concentration of lithium salt increases, the dominant solvation structure can shift from solvent-separated ion pairs to contact ion pairs or aggregates. researchgate.net

In solutions of lithium trifluoromethanesulfonate in dipolar aprotic solvents like acetone, N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO), new bands appear in the Raman spectra, which are characteristic of the solvating molecules. researchgate.net This allows for the calculation of the Li⁺ solvation number, which is typically around four at infinite dilution and decreases with increasing salt concentration due to ionic association. researchgate.net

The deconvolution of the triflate anion's S–O symmetric stretching band provides a detailed assessment of ionic pairing. researchgate.net In acetone and DMF solutions, bands corresponding to both ion pairs and higher aggregates are observed. researchgate.net In DMSO, the association is primarily limited to the formation of ion pairs. researchgate.net This difference in association behavior can be explained by the combined influence of the solvents' dielectric constants and donicity. researchgate.net

In highly concentrated "solvent-in-salt" electrolytes, the cation-anion coordination structure changes dramatically. iphy.ac.cn The majority of cations and anions exist in the form of high Li⁺-coordination number cation-anion pairs, including intimate and aggregated ion pairs. iphy.ac.cnresearchgate.net

Analysis of Coordinated Species and Vibrational Signatures

The vibrational spectra of both the cation's solvation shell and the anion provide distinct signatures of the coordinated species. When a solvent molecule coordinates to a Li⁺ ion, its vibrational modes are perturbed, often leading to the appearance of new bands or shifts in existing ones. researchgate.net For example, a new band in the ν(C≡N) region of acrylonitrile solutions of lithium trifluoromethanesulfonate is attributed to the coordinated [Li⁺---(acrylonitrile)n] species. researchgate.net

Similarly, the vibrational modes of the triflate anion are sensitive to its environment. The formation of contact ion pairs, where the cation and anion are in direct contact, leads to changes in the anion's symmetry and a splitting of its degenerate vibrational modes. capes.gov.br For instance, the splitting of the asymmetric S-O stretching mode in the infrared spectrum of solid lithium methanesulfonate (B1217627) is a clear indication of a bonding interaction between the lithium ion and the methanesulfonate anion. nih.gov

In super-concentrated aqueous solutions of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a related lithium salt, vibrational spectroscopy of the asymmetric -SO₂ stretch modes of the TFSI⁻ anion has been used to identify specific signatures for the formation of contact ion pairs and higher-order ion aggregates. epa.govresearchgate.net These studies show that at concentrations around 2 M, there is a significant population of both cation-anion and anion-anion contact ion pairs, and at higher concentrations, an extended, interconnected ion-rich network forms. epa.gov

Table 1: Vibrational Frequencies (cm⁻¹) for Lithium Trifluoromethanesulfonate Species

Vibrational ModeSolvent/StateFrequency (cm⁻¹)Species AssignmentReference
SO₃ symmetric stretchACN/DMF mixed solvent1032Free triflate anion researchgate.net
C≡N stretchACN/DMF mixed solvent2228Free ACN researchgate.net
NC anti-symmetric stretchACN/DMF mixed solvent658Free DMF researchgate.net
S-O symmetric stretch (ν₁)Organic SolventsMultiple ComponentsIon pairs with varying solvation capes.gov.br
C-F antisymmetric stretch (ν₇)Organic SolventsTwo ComponentsAssociated species capes.gov.br
S-O symmetric stretchAcetone, DMFMultiple ComponentsIon pairs and higher aggregates researchgate.net
S-O symmetric stretchDMSOSingle Perturbed BandIon pairs researchgate.net

Computational and Theoretical Approaches to Solvation

Computational methods, particularly quantum chemistry calculations, provide a powerful complement to experimental spectroscopic studies, offering a molecular-level understanding of solvation phenomena.

Quantum Chemistry Calculations for Solvation Sphere Composition

Quantum chemistry calculations can be used to determine the geometries and binding energies of various solvated species, helping to interpret experimental spectroscopic data and predict the composition of the cation's solvation sphere. researchgate.net For instance, calculations can confirm the preferential solvation of Li⁺ by a particular solvent in a mixed-solvent system, as has been shown for DMF over ACN. researchgate.net

These calculations can also elucidate the nature of the interactions between the Li⁺ ion and the solvent molecules, as well as the triflate anion. In the case of lithium methanesulfonate, calculations have confirmed that the lithium ion is coordinated to the methanesulfonate group. nih.gov

By performing calculations on clusters of ions and solvent molecules, it is possible to model the different types of ionic associations, such as contact ion pairs and solvent-separated ion pairs, and to understand their relative stabilities. researchgate.net For example, in mixed carbonate-based electrolytes, calculations have shown a preference for ethylene (B1197577) carbonate (EC) over dimethyl carbonate (DMC) in the Li⁺ solvation shell at low salt concentrations, with this preference shifting towards DMC at higher concentrations. researchgate.net These theoretical findings can then be used to reconcile and refine the interpretation of experimental Raman and IR spectra. researchgate.net

Furthermore, computational studies can investigate the structure of more complex aggregates, such as dimers, and determine the coordination environment of the ions within these structures. researchgate.net This information is crucial for understanding the properties of concentrated electrolyte solutions where such species are prevalent.

Molecular Dynamics Simulations of Liquid Structure and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the liquid structure and interactions of lithium trifluoromethanesulfonate (LiTf) in various solvents at an atomic level. nih.gov These simulations provide insights into the arrangement of solvent molecules around the lithium cation (Li⁺) and the triflate anion (TfO⁻), as well as the dynamics of these interactions. nih.govnih.gov

Key findings from MD simulations reveal that in many common battery solvents, the Li⁺ ion is coordinated by solvent molecules, forming a primary solvation shell. researchgate.net The number of solvent molecules in this shell, known as the coordination number, is a critical parameter influencing electrolyte properties. For instance, in a ternary mixture of ethylmethyl carbonate (EMC), dimethyl carbonate (DMC), and ethylene carbonate (EC), the Li⁺ ion is preferentially solvated by EC at low salt concentrations. rsc.org However, as the salt concentration increases, a slight preference for DMC over EC is observed. researchgate.net

Density Functional Theory (DFT) Computations for Solvate Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a valuable tool for understanding the nature of solvate structures of lithium trifluoromethanesulfonate at a molecular level. nih.govresearchgate.net DFT calculations provide detailed information on the geometries, binding energies, and vibrational frequencies of Li⁺-solvent and Li⁺-anion complexes. nih.govresearchgate.net

DFT studies have been employed to determine the most stable configurations of solvated Li⁺ ions. researchgate.net These calculations can predict the coordination number of Li⁺ with different solvent molecules and the triflate anion. For instance, in solutions of LiBF₄ in acetonitrile, DFT calculations have helped to suggest the solvation structures of the lithium ion and compare them with spectroscopic data. researchgate.net Similarly, DFT has been used to investigate the interaction between Li⁺ and the TFSI⁻ anion, revealing that the cis conformer of the anion is more stable in the vicinity of the lithium ion. acs.org

A key application of DFT is the calculation of binding energies between the lithium cation and solvent molecules or the triflate anion. nih.gov This information is crucial for understanding the strength of the interactions within the solvate complex. For example, DFT calculations have been used to determine the binding energies between Li⁺ cations and various selectively fluorinated aromatic lithium salts, providing insights into how anion structure affects solvation. nih.gov

Furthermore, DFT can be used to simulate vibrational spectra (e.g., Raman and IR) of different solvate structures. acs.org By comparing these simulated spectra with experimental data, researchers can identify the specific types of ion pairs (SSIPs, CIPs, and AGGs) present in the electrolyte solution. researchgate.net This combined experimental and computational approach provides a more complete picture of the local solvation environment. For example, in a study of LiTf in ethylene carbonate, Raman spectroscopy and DFT were used to identify the presence of aggregated solvates and contact ion pairs. researchgate.net

Predictive Modeling of Solvation Dynamics

Predictive modeling of solvation dynamics for lithium trifluoromethanesulfonate electrolytes aims to forecast how the solvation structure and ion association will behave under various conditions, such as changes in temperature, concentration, and solvent composition. nih.govnih.gov This field integrates data from experimental techniques and computational methods like Molecular Dynamics (MD) and Density Functional Theory (DFT) to develop models that can anticipate electrolyte properties. nih.gov

One aspect of predictive modeling is the development of force fields for MD simulations that accurately reproduce experimental observations and quantum chemistry calculations. nih.govacs.org By refining these force fields, researchers can create more reliable simulations to predict the behavior of LiTf in different solvent systems. acs.org For instance, studies have highlighted the importance of selecting appropriate force field parameters to obtain qualitatively correct results for the solvation of lithium ions. nih.gov

Predictive models can also be used to understand and forecast the formation of different ion species, such as solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and aggregates (AGGs). researchgate.net The relative concentrations of these species are critical to the electrolyte's transport properties. By understanding the factors that favor the formation of one species over another, models can predict how to tune the solvent system to optimize ionic conductivity. For example, increasing salt concentration generally shifts the equilibrium from SSIPs towards CIPs and AGGs. researchgate.net

Furthermore, predictive modeling can be applied to the design of new electrolyte systems with desired properties. nih.gov By simulating the effects of different solvent molecules or co-solvents on Li⁺ solvation, researchers can computationally screen for promising candidates before undertaking extensive experimental work. This approach can accelerate the discovery of electrolytes with improved performance, such as those that remain effective at low temperatures by minimizing the desolvation energy penalty. nih.gov

Ionic Speciation and Aggregation Dynamics

In solution, lithium trifluoromethanesulfonate does not exist as simple, fully dissociated ions, except at infinite dilution. Instead, a dynamic equilibrium exists between various ionic species, including free solvated ions, ion pairs, and larger ionic aggregates. mit.edu The nature and distribution of these species are heavily dependent on salt concentration and solvent type. researchgate.netrsc.org

Quantification of Ionic Association Degree

The degree of ionic association can be quantified using vibrational spectroscopy, particularly Raman and Fourier-transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net These techniques are sensitive to the local environment of the trifluoromethanesulfonate (triflate) anion. Specific vibrational modes of the anion, such as the symmetric S–O stretching mode (νs(SO₃)) and the symmetric C–F stretching mode (νs(CF₃)), shift in frequency depending on whether the anion is "free" (fully solvated), part of a contact ion pair (CIP), or a member of a larger aggregate (AGG). researchgate.net

For example, in Raman spectra, the band corresponding to the triflate anion can be deconvoluted into multiple components:

Free Anions: A band at a lower frequency, characteristic of anions surrounded only by solvent molecules. researchgate.net

Contact Ion Pairs (CIPs): A band shifted to a higher frequency, indicating direct coordination between a Li⁺ cation and the anion. researchgate.net

Aggregates (AGGs): One or more bands at even higher frequencies, assigned to anions interacting with multiple cations in larger clusters. researchgate.net

By calculating the relative areas of these component peaks, the percentage of each species in the solution can be estimated, providing a quantitative measure of the ionic association degree. researchgate.net

Concentration-Dependent Transitions in Solvation Structures

As the concentration of lithium trifluoromethanesulfonate increases, the structure of the electrolyte undergoes significant transitions. researchgate.netrsc.org

Dilute Solutions: At low concentrations, the salt is largely dissociated, and the lithium cations are fully solvated by solvent molecules, forming a primary solvation shell. The anions exist outside this shell, separated by at least one solvent molecule. This arrangement is known as a solvent-separated ion pair (SSIP) . researchgate.net

Moderately Concentrated Solutions: With increasing salt concentration, there are fewer solvent molecules available per ion. This leads to the displacement of solvent molecules from the Li⁺ primary solvation shell by triflate anions, resulting in the formation of contact ion pairs (CIPs) . researchgate.netchemicalbook.com In a CIP, the cation and anion are in direct contact.

Highly Concentrated Solutions: At very high concentrations, the formation of larger aggregates (AGGs) becomes predominant. rsc.orgresearchgate.net These consist of multiple cations and anions clustered together. The transition from SSIPs to CIPs and then to AGGs is a continuous process governed by the equilibrium between these species. researchgate.netrsc.org

This progression has been clearly demonstrated in solvents like acetone and N,N-dimethylformamide, where at high concentrations, a significant portion of the ions exist as aggregates. researchgate.net In contrast, in a high-donicity solvent like DMSO, ion association may be limited primarily to the formation of CIPs even at higher concentrations. researchgate.netresearchgate.net

Table 2: Dominant Ionic Species of Lithium Trifluoromethanesulfonate at Different Concentrations.
Concentration RangeDominant Ionic SpeciesDescription
Dilute (< 0.1 M)Solvent-Separated Ion Pairs (SSIPs) & Free IonsLi⁺ cation is fully solvated by solvent molecules, with the triflate anion in the outer solvation sphere. researchgate.net
Moderate (~0.1 M - 1.0 M)Contact Ion Pairs (CIPs)Direct contact and coordination between Li⁺ and the triflate anion becomes significant. researchgate.netchemicalbook.com
Concentrated (> 1.0 M)Aggregates (AGGs)Formation of multi-ion clusters involving several cations and anions. rsc.orgresearchgate.net

Formation of Complex Ion Associates and Multi-Ion Aggregates

In highly concentrated solutions, simple models of ion pairs are insufficient. Molecular dynamics simulations and spectroscopic studies indicate the formation of complex and varied multi-ion aggregates. rsc.orgosti.gov These aggregates can range from simple triplets (e.g., Li₂Tf⁺ or LiTf₂) to larger, chain-like or branched clusters. mit.edu The formation of these ionic clusters significantly alters the electrolyte's properties, such as viscosity and conductivity, as the mobility of these large aggregates is much lower than that of individual ions or simple ion pairs. rsc.org The probability of finding an anion aggregated with two or more cations increases substantially at high salt concentrations. rsc.orgosti.gov

Coordination Number and Geometry of Lithium Cations in Solvates

The coordination number (CN) of the Li⁺ cation refers to the number of nearest-neighbor atoms (from solvent molecules or anions) in its first solvation shell. In dilute solutions of lithium trifluoromethanesulfonate in aprotic donor solvents, the Li⁺ ion is typically coordinated by four solvent molecules, often in a tetrahedral geometry. researchgate.net

As the salt concentration increases, the coordination number of the solvent around the Li⁺ cation decreases. researchgate.net This is a direct consequence of anions entering the first solvation shell to form CIPs and AGGs. For example, in a [Li(solvent)₄]⁺ complex, the formation of a CIP would lead to a structure like [Li(solvent)₃(Tf)]⁰, reducing the solvent's coordination number from four to three. In highly concentrated systems, the average number of solvent molecules coordinating to a single Li⁺ can drop significantly as the ion becomes increasingly coordinated by triflate anions. acs.org

Anion Competition for Cation-Binding Sites

A constant competition exists between solvent molecules and triflate anions for the coordination sites in the Li⁺ primary solvation shell. nih.gov The outcome of this competition is dictated by the solvent's donor number and the salt concentration. rsc.orgresearchgate.net

In solvents with high donicity (e.g., DMSO), the strong Li⁺-solvent interaction makes it difficult for the triflate anion to displace solvent molecules, thus favoring SSIPs. researchgate.net In contrast, in solvents with lower donicity (e.g., acetone, ethers), the Li⁺-solvent interaction is weaker, and the triflate anion can more easily compete for and win a place in the inner solvation sphere, leading to a higher degree of CIP and aggregate formation. researchgate.netnih.govwilddata.cn Increasing the salt concentration invariably shifts the equilibrium toward anion coordination, as the ratio of anions to solvent molecules increases, making anion-cation encounters more probable. nih.govnih.gov

Electrochemical Research Applications of Lithium Trifluoromethanesulfonate

Lithium-Ion Battery Electrolyte Systems

Lithium trifluoromethanesulfonate (B1224126) (LiCF₃SO₃), also known as lithium triflate, is a lithium salt that has been extensively researched for its applications in lithium-ion battery electrolyte systems. taylorandfrancis.comsigmaaldrich.com Its simple structure and the composition of tissue-equivalent atoms have made it a subject of detailed investigation. taylorandfrancis.com It is one of the key salts used in the development of new electrolytes for the next generation of lithium-ion cells. taylorandfrancis.com

Role as Electrolyte Additive in High-Performance Batteries

The performance and safety of lithium-ion batteries are intricately linked to the properties of the electrolytes used. aenert.com Electrolyte additives play a crucial role in enhancing battery performance, with their functions broadly categorized into improving cycle life, enhancing safety, and improving ion transmission characteristics. aenert.com The addition of specific compounds can lead to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is critical for stable electrochemical reactions, especially at high charge-discharge currents. nih.gov

In lithium-sulfur batteries, an ionic liquid electrolyte additive has demonstrated the ability to form a stable SEI film on the lithium anode, leading to more stable electrochemical reactions, particularly at higher charge-discharge currents. nih.gov This resulted in a significant improvement in cycling performance, with a lower capacity decay rate over hundreds of cycles. nih.gov

Solid Polymer Electrolytes (SPEs) Utilizing Lithium Trifluoromethanesulfonate

Solid polymer electrolytes (SPEs) are considered a promising alternative to traditional liquid electrolytes in lithium-ion batteries due to their potential for improved safety, flexibility, and processability. researchgate.netuminho.pt They typically consist of a lithium salt, such as lithium trifluoromethanesulfonate, dissolved in a polymer matrix. uminho.pt The primary requirements for a successful SPE include high ionic conductivity, a low glass transition temperature, excellent solubility for the lithium salt, and good interfacial stability with the lithium anode. researchgate.net

Polymer Host Systems (e.g., Poly(ethylene oxide), Modified Methyl Cellulose (B213188), Pectin, Gellan Gum, Natural Rubber Derivatives)

A variety of polymer hosts have been investigated for use with lithium trifluoromethanesulfonate in SPEs.

Poly(ethylene oxide) (PEO): PEO is a well-studied polymer for SPEs due to its ability to dissolve lithium salts. mdpi.comnih.gov The crystal structure of a PEO:LiCF₃SO₃ complex has been determined, showing that the PEO chains form a helical structure with lithium ions coordinated by ether oxygens and anions. st-andrews.ac.uk The addition of LiCF₃SO₃ to PEO can prevent the reorganization of the polymer chains, leading to the formation of a crystalline complex. researchgate.net The ionic conductivity of PEO-based electrolytes is influenced by the concentration of the lithium salt and the operating temperature. researchgate.net

Modified Methyl Cellulose: An eco-friendly polymer electrolyte has been synthesized by incorporating lithium trifluoromethanesulfonate into chemically modified methyl cellulose. researchgate.netnih.gov This transparent and flexible electrolyte exhibits good conductivity and has been used to fabricate all-solid-state supercapacitors with excellent stability over thousands of charge-discharge cycles. researchgate.netnih.gov Studies on methyl cellulose-based SPEs with LiCF₃SO₃ have shown that the addition of the salt increases the amorphousness of the polymer film, which in turn improves ionic conductivity. researchgate.net

Pectin: Pectin, a biopolymer, has been used to prepare solid electrolytes with lithium trifluoromethanesulfonate. researchgate.net Research has also explored pectin-based membranes with other salts like lithium perchlorate (B79767) (LiClO₄) and potassium chloride (KCl), demonstrating ionic conductivities that are dependent on the salt concentration and temperature. usp.br

Gellan Gum: Gellan gum, a natural polymer, has been utilized as a base for gel polymer electrolytes (GPEs) with lithium trifluoromethanesulfonate. avantipublishers.com The addition of a plasticizer like dimethyl sulfoxide (B87167) (DMSO) helps to maintain the gel form. avantipublishers.com These gellan gum-based GPEs have shown high room temperature conductivity and good electrochemical stability. avantipublishers.comavantipublishers.com Research on gellan gum-LiCF₃SO₃ electrolytes has indicated that the samples are thermally stable up to 234°C. nih.govacs.org

Natural Rubber Derivatives: Solid polymer electrolytes have been prepared using a blend of PEO and 50% epoxidized natural rubber (ENR50) with LiCF₃SO₃. scirp.orgscirp.orgresearchgate.net The highest conductivity was achieved at a specific PEO-ENR50 composition and LiCF₃SO₃ concentration. scirp.orgscirp.org

The following table summarizes the ionic conductivity of various polymer host systems with lithium trifluoromethanesulfonate.

Polymer Host SystemLiCF₃SO₃ Concentration (wt.%)Ionic Conductivity (S/cm) at Room TemperatureReference
PEO-ENR50154.2 x 10⁻⁵ scirp.orgscirp.org
PEO-ENR50201.4 x 10⁻⁴ scirp.orgscirp.org
Modified Methyl Cellulose20~1 x 10⁻³ researchgate.netnih.gov
Methyl Cellulose302.1342 x 10⁻⁵ researchgate.net
Gellan Gum - DMSO12.189.96 x 10⁻³ avantipublishers.comavantipublishers.com
Structural and Electrochemical Property Correlations in SPEs

The performance of SPEs is directly related to their structural and electrochemical properties. The addition of lithium trifluoromethanesulfonate to a polymer matrix influences these properties in several ways.

The interaction between the lithium salt and the polymer host is crucial. For example, in methyl cellulose-based SPEs, the Li⁺ ions form coordination bonds with the oxygen atoms of the ether group in the polymer. researchgate.net This complexation is confirmed by spectroscopic analysis. researchgate.net

The ionic conductivity of SPEs is highly dependent on the mobility of ions within the polymer matrix. This mobility is facilitated in the amorphous regions of the polymer. researchgate.net Therefore, an increase in the amorphous phase content generally leads to higher ionic conductivity. researchgate.net The addition of LiCF₃SO₃ has been shown to decrease the crystallinity of polymers like PEO and methyl cellulose, thereby enhancing conductivity. researchgate.netscirp.org

The electrochemical stability window is another critical parameter. For instance, a gellan gum-based gel polymer electrolyte with LiCF₃SO₃ exhibited high electrochemical stability up to 4.8 V. avantipublishers.comavantipublishers.com Cyclic voltammetry studies can reveal the reversibility of the redox processes within the electrolyte. avantipublishers.comavantipublishers.com

Influence on Polymer Morphology (e.g., Amorphous Phase)

The incorporation of lithium trifluoromethanesulfonate significantly impacts the morphology of the host polymer. X-ray diffraction (XRD) studies are commonly used to investigate these changes.

In PEO-based systems, the addition of LiCF₃SO₃ leads to a decrease in the degree of crystallinity of the PEO. scirp.org This transition from a semi-crystalline to a more amorphous state is a key factor in improving ionic conductivity. scirp.orgscirp.org The crystallite size of the main PEO peak has been observed to decrease with increasing salt content. scirp.org

Similarly, in methyl cellulose-based SPEs, XRD analysis confirms that the addition of LiCF₃SO₃ increases the amorphousness of the films. researchgate.net This reduction in crystallinity is directly linked to the enhancement of ionic conductivity. researchgate.net The same trend is observed in cassava starch-based solid biopolymer electrolytes, where the salt content affects the morphology by promoting the formation of amorphous structures. nih.gov

The following table illustrates the effect of lithium trifluoromethanesulfonate on the crystallinity of PEO.

LiCF₃SO₃ Content (wt.%)Crystallite Size of Main PEO Peak (nm)Reference
022.9 scirp.org
208.14 scirp.org
Development of All-Solid-State Energy Storage Devices

The development of all-solid-state energy storage devices is a major goal in battery research, driven by the need for enhanced safety and stability. nih.gov SPEs based on lithium trifluoromethanesulfonate are key components in the fabrication of these devices.

For example, an all-solid-state supercapacitor fabricated from a modified methyl cellulose-LiCF₃SO₃ electrolyte demonstrated specific capacitances comparable to those of standard liquid-electrolyte supercapacitors and exhibited excellent stability over 20,000 charge-discharge cycles. researchgate.netnih.gov This highlights the potential of these materials for sustainable energy storage. nih.gov

Furthermore, a lithium-ion battery fabricated with a gellan gum-based gel polymer electrolyte containing LiCF₃SO₃ showed good discharge performance over an extended period. avantipublishers.comavantipublishers.com These findings suggest that natural polymer-based GPEs have great potential as charge transport media in lithium-ion batteries. avantipublishers.com

The development of these all-solid-state devices relies on the favorable properties of the SPEs, such as good ionic conductivity, high electrochemical stability, and good interfacial contact with the electrodes. avantipublishers.comscirp.org

Gel Polymer Electrolytes (GPEs) Incorporating Lithium Trifluoromethanesulfonate

Gel polymer electrolytes (GPEs) represent a significant class of materials for lithium-ion batteries, offering a compromise between the high ionic conductivity of liquid electrolytes and the mechanical stability of solid polymer electrolytes. The incorporation of lithium trifluoromethanesulfonate into various polymer matrices to form GPEs has been a subject of extensive research.

Preparation and Characterization of Gel Electrolyte Films

A variety of polymers have been utilized to create GPEs with lithium trifluoromethanesulfonate. The preparation method typically involves dissolving the polymer and the lithium salt in a suitable solvent, followed by casting the solution to form a film.

One notable example involves the use of gellan gum, a natural polymer, as the host for a GPE. researchgate.netacs.org In this work, lithium trifluoromethanesulfonate was used as the charge supplier and dimethyl sulfoxide (DMSO) acted as a plasticizer to maintain the gel state. researchgate.netacs.org The GPE films were prepared by adding gellan gum to a pre-prepared liquid electrolyte of lithium trifluoromethanesulfonate in DMSO. researchgate.netacs.org

Another approach involves the use of poly(ionic liquids) (polyILs). A novel GPE was prepared based on poly(diallyldimethylammonium) bis(trifluoromethanesulfonyl)imide (PDADMA TFSI) and a high lithium-concentration phosphonium (B103445) ionic liquid. rsc.orgnih.gov The GPEs were characterized using techniques such as differential scanning calorimetry (DSC) and electrochemical impedance spectroscopy (EIS) to evaluate their thermal and electrochemical properties. rsc.orgnih.gov

The solution casting technique is also a common method for preparing composite gel-polymer electrolyte (CGPE) membranes. For instance, chitosan (B1678972) has been incorporated as a filler in a polyethylene (B3416737) oxide (PEO) and lithium trifluoromethanesulfonate matrix, with 1,3-dioxolane (B20135) (DIOX) and tetraethylene glycol dimethylether (TEGDME) as plasticizers. osti.gov The resulting membranes were characterized by scanning electron microscopy (SEM), thermogravimetric/differential thermal analysis (TG/DTA), and Fourier-transform infrared spectroscopy (FT-IR). osti.gov

Charge Carrier Concentration and Mobility Studies in GPEs

The performance of a GPE is critically dependent on its ability to transport lithium ions, which is determined by the concentration and mobility of the charge carriers. In the gellan gum-based GPE with lithium trifluoromethanesulfonate and DMSO, a detailed study of these parameters was conducted. researchgate.netacs.org

For the liquid electrolyte precursor (lithium trifluoromethanesulfonate in DMSO), the highest room temperature conductivity was found to be strongly influenced by the charge carrier concentration. researchgate.netacs.org However, upon the addition of gellan gum to form the GPE, the highest conductivity was primarily influenced by the mobility of the charge carriers rather than their concentration. researchgate.netacs.org Interestingly, the study of conductivity as a function of temperature revealed that the increase in conductivity for the gellan gum-based GPE was controlled by an increase in the charge carrier concentration, not their mobility. researchgate.netacs.org

The following table summarizes the key findings related to charge carrier properties in the gellan gum-based GPE system.

Electrolyte SystemHighest Room Temperature Conductivity (σrt)Primary Influencing Factor for σrtControlling Factor for Conductivity Increase with Temperature
LiCF₃SO₃-DMSO Liquid Electrolyte9.14 mS cm⁻¹Charge Carrier Concentration (n)-
GG-LiCF₃SO₃-DMSO GPE9.96 mS cm⁻¹Charge Carrier Mobility (µ)Charge Carrier Concentration (n)
Electrochemical Stability and Reversibility of Redox Processes

The electrochemical stability window and the reversibility of redox processes are crucial parameters that determine the practical applicability of a GPE in a lithium-ion battery.

For the gellan gum-based GPE containing lithium trifluoromethanesulfonate, linear sweep voltammetry (LSV) demonstrated a high electrochemical stability of up to 4.8 V. researchgate.netacs.org This wide stability window makes it suitable for use with high-voltage cathode materials. Furthermore, cyclic voltammetry (CV) studies confirmed that the redox processes occurring within this GPE are reversible. researchgate.netacs.org A lithium-ion battery fabricated using this electrolyte showed a stable discharge performance for 480 hours with an average voltage of 1.50 V at a discharge current of 0.001 mA. researchgate.netacs.org

In another study, a composite gel-polymer electrolyte based on PEO, lithium trifluoromethanesulfonate, and chitosan as a filler was found to be electrochemically stable up to 5.2 V. osti.gov The lithium transference number (t_Li+), a measure of the contribution of lithium ions to the total ionic conductivity, was calculated to be 0.6, which is considered adequate for battery applications. osti.gov

Ionic Liquid-Based Electrolytes for Lithium Systems

Ionic liquids (ILs) are salts that are molten at or near room temperature and are considered promising electrolyte components for lithium batteries due to their negligible volatility, non-flammability, and wide electrochemical windows.

Formulation with Sulfonium (B1226848) Cations and Other Ionic Liquid Components

Research has explored the use of sulfonium-based ionic liquids in conjunction with lithium trifluoromethanesulfonate for lithium battery electrolytes. One such study reported the preparation and characterization of electrolytes composed of the ionic liquid triethyl sulfonium bis(trifluoromethylsulfonyl imide) ([S₂₂₂TFSI]) and various lithium salts, including lithium trifluoromethanesulfonate. researchgate.net

An in-silico investigation of several lithium-triethylsulfonium electrolytes also considered lithium trifluoromethanesulfonate as one of the anions. rsc.org These studies aim to understand the local ionic structural patterns and their impact on electrolyte properties. The formulation of these electrolytes involves dissolving the lithium salt directly into the sulfonium-based ionic liquid. The resulting mixture's properties, such as viscosity and ionic conductivity, are then characterized. For instance, the [S₂₂₂TFSI]–LiTFSI system (using a similar imide-based lithium salt) was noted for its low viscosity, a desirable property for electrolytes. researchgate.net The electrochemical stability of such systems can reach up to 5 V against lithium metal, indicating their suitability for high-voltage applications. researchgate.net

Studies in Solvate Ionic Liquids (SILs) and Their Dilution

Solvate ionic liquids (SILs) are a class of ionic liquids where a solvent molecule is strongly coordinated to a central metal cation, forming a complex cation. In the context of lithium-based electrolytes, equimolar mixtures of a lithium salt, such as lithium bis(trifluoromethanesulfonyl)amide (LiTFSA), and a glyme (oligoether) can form SILs. figshare.comacs.orgelsevierpure.com These systems, for example, [Li(glyme)] [TFSA], exhibit properties akin to traditional ionic liquids, including high thermal stability, low volatility, and a wide electrochemical window. frontiersin.org The formation of these stable complex cations is crucial, and the choice of anion is important; weakly Lewis basic anions like trifluoromethanesulfonate are necessary to allow the glyme-Li⁺ chelation to dominate over cation-anion interactions. frontiersin.org

The dilution of these SILs with molecular solvents is a strategy employed to enhance their ionic conductivity, which is often limited by high viscosity. figshare.comacs.orgelsevierpure.com The stability of the [Li(glyme)]⁺ complex cation upon dilution is a critical factor. Studies have shown that in nonpolar solvents like toluene (B28343) and diethyl carbonate, the complex cations remain stable. figshare.comacs.orgelsevierpure.com However, when polar solvents such as water or propylene (B89431) carbonate are used, ligand exchange occurs between the glyme and the solvent molecules. figshare.comacs.orgelsevierpure.com In acetonitrile (B52724), mixed-solvent complex cations like [Li(G3)(AN)]⁺ and [Li(G4)(AN)]⁺ can form. figshare.comacs.orgelsevierpure.com The choice of diluting solvent significantly impacts the resulting electrolyte's properties, with non-coordinating diluents having minimal effect on the ion transport mechanism, while coordinating diluents can improve the Li⁺ transference number by reducing anti-correlated ion motions. rsc.org

Impact on Viscosity and Ionic Transport in Ionic Liquids

The addition of lithium trifluoromethanesulfonate to ionic liquids generally leads to an increase in both density and viscosity. dtu.dknih.gov This increase in viscosity is attributed to the strong interactions between the Li⁺ ions and the anions of the ionic liquid, which reduces the mobility of the charge carriers. researchgate.net The viscosity of electrolytes based on ionic liquids tends to increase almost exponentially with the concentration of the lithium salt. nih.gov

This increased viscosity has a direct and significant impact on ionic transport. As the viscosity increases, the self-diffusion coefficients of all ionic species in the electrolyte decrease, leading to lower ionic conductivity. nih.govchemrxiv.org This phenomenon is a major challenge in the development of practical electrolytes, as high ionic conductivity is essential for efficient battery performance. figshare.comacs.orgelsevierpure.com Research has shown that the ionic conductivity of solvate ionic liquids is inversely proportional to their viscosity, following Walden's rule. researchgate.net The decrease in conductivity with increasing lithium salt concentration is also attributed to the formation of bulkier lithium-containing species, such as [Li(TFSA)₂]⁻, which have lower mobility. researchgate.net

Ligand Exchange Mechanisms in Diluted Solvate Ionic Liquids

In diluted solvate ionic liquids (SILs), the stability of the primary Li⁺-glyme complex is paramount for maintaining the desired electrolyte properties. However, the introduction of a diluting solvent can lead to ligand exchange, where the diluent molecules compete with the glyme for coordination sites around the Li⁺ cation. The nature of the diluent plays a crucial role in this process.

Studies have demonstrated that when a SIL like [Li(G4)][TFSA] is diluted with a polar, coordinating solvent such as propylene carbonate (PC), ligand exchange readily occurs. rsc.org Raman spectroscopy has shown that at higher lithium salt concentrations, the TFSA⁻ anions coordinated to the Li⁺ ions are replaced by PC molecules. rsc.org As the dilution increases further, the glyme ligands themselves can be replaced by the PC molecules. rsc.org This competitive interaction facilitates a more labile Li⁺ transport. rsc.org

Conversely, when a non-coordinating diluent like a hydrofluoroether (HFE) is used, the [Li(G4)]⁺ complex cations remain stable, and the diluent does not significantly participate in the Li⁺ solvation structure. figshare.comacs.orgelsevierpure.comrsc.org This indicates that the choice of diluent can be used to tune the Li⁺ transport mechanism. A coordinating diluent can enhance the Li⁺ transference number by promoting a different transport mechanism, potentially involving ligand hopping, while a non-coordinating diluent preserves the original transport properties of the SIL. rsc.orgnih.gov

Nanoscale Structural Organization in Ionic Liquid Systems

The addition of lithium salts like lithium trifluoromethanesulfonate to ionic liquids can induce significant changes in the nanoscale structure of the liquid. In mixtures of LiTFSI and tetraglyme (B29129) (G4), small-angle X-ray scattering (SAXS) has revealed the development of structural correlations as the salt concentration increases. chalmers.seresearchgate.net A distinct peak emerges, signaling the formation of structures similar to those found in traditional ionic liquids, which is attributed to charge alternation. chalmers.seresearchgate.net This peak reaches its maximum intensity at an equimolar concentration, where each Li⁺ ion can be solvated by one G4 molecule to form a complex cation. chalmers.seresearchgate.net

Molecular dynamics simulations and spectroscopic studies have provided further insight into this organization. In LiTFSI-glyme SILs, even at equimolar concentrations, a fraction of Li⁺ ions may still interact directly with the TFSI⁻ anion, indicating a complex equilibrium between fully solvated cations and contact ion pairs. chalmers.seresearchgate.net The structure of these systems is also influenced by the nature of the anion. For instance, comparing trifluoromethanesulfonate (CF₃SO₃⁻) with a longer-chain analogue, nonafluoro-1-butanesulfonate (C₄F₉SO₃⁻), reveals that the longer fluorinated chain promotes the formation of extensive apolar domains through hydrophobic interactions. mdpi.com This demonstrates that chemical modification of the anion can be used to impart unique nanoscale segregation in SILs without altering the fundamental coordination of the lithium ions. mdpi.com This nanoscale organization is a key feature of many ionic liquid systems and can influence their bulk properties. nih.govacs.org

General Electrochemical Performance Studies

The general electrochemical performance of electrolytes containing lithium trifluoromethanesulfonate is primarily assessed by its ionic conductivity and its electrochemical stability window. These two parameters are critical in determining the suitability of an electrolyte for use in electrochemical devices.

Ionic Conductivity Measurements and Temperature Dependence

The ionic conductivity of electrolytes containing lithium trifluoromethanesulfonate is a key performance metric. Generally, the addition of the lithium salt to an ionic liquid or a solvent system leads to a decrease in ionic conductivity due to the increase in viscosity and the formation of ion pairs or larger aggregates. researchgate.netresearchgate.net However, in some systems, an initial increase in conductivity is observed at low salt concentrations before it starts to decrease at higher concentrations. researchgate.net

The temperature dependence of ionic conductivity is a crucial factor for practical applications. The ionic conductivity of these electrolytes typically increases with temperature, following the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of systems where ionic motion is strongly coupled to the segmental motion of the host polymer or the viscosity of the liquid. researchgate.net The data below illustrates the typical relationship between temperature and ionic conductivity for a lithium trifluoromethanesulfonate-based ionic liquid electrolyte.

Table 1: Ionic Conductivity of a LiCF₃SO₃-based Ionic Liquid Electrolyte at Various Temperatures

Temperature (°C)Ionic Conductivity (S/cm)
301.2 x 10⁻⁴
402.5 x 10⁻⁴
505.1 x 10⁻⁴
609.8 x 10⁻⁴
701.8 x 10⁻³
803.2 x 10⁻³

This table presents hypothetical yet representative data for the ionic conductivity of a lithium trifluoromethanesulfonate-based ionic liquid electrolyte as a function of temperature, illustrating the typical trend of increasing conductivity with increasing temperature.

Electrochemical Stability Window Analysis

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-energy-density batteries. nih.gov The ESW is typically determined using cyclic voltammetry with blocking electrodes. youtube.com However, it is important to note that the measured ESW can be influenced by the experimental conditions, and the use of composite electrodes with carbon can provide a more accurate assessment of the electrolyte's stability. youtube.com

For solid polymer electrolytes and composite electrolytes, an ESW that allows operation above 4.2 V vs. Li⁺/Li is desirable for use with high-voltage cathode materials. nih.gov The intrinsic stability of an electrolyte can be predicted using thermodynamic calculations based on first-principles, which can differentiate between direct decomposition and decomposition via (de)lithiation. nih.gov The table below provides a summary of the electrochemical stability windows for different types of electrolytes, including those that might utilize lithium trifluoromethanesulfonate.

Table 2: Electrochemical Stability Windows of Various Electrolyte Systems

Electrolyte SystemAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)
LiCF₃SO₃ in Poly(ethylene oxide) (PEO)~4.0~0.0
LiCF₃SO₃ in a Glyme-based SIL>4.5~0.0
LiPON (Thin Film)~2.9Stable with Li metal
LLZO (Garnet)>4.5~0.05
LATP (NASICON)~4.2~1.5

This table provides a comparative overview of the electrochemical stability windows for various electrolyte systems. The values for LiCF₃SO₃-based electrolytes are representative and can vary depending on the specific formulation and measurement conditions. The data for other systems are included for comparative purposes.

Lithium Transference Number Determination

The lithium transference number (t+), which quantifies the fraction of ionic current carried by lithium cations, is a critical parameter for battery performance. A high transference number is desirable as it minimizes concentration gradients and allows for higher power capabilities. For electrolytes containing lithium trifluoromethanesulfonate, the transference number is often determined using the Bruce-Vincent method. This technique involves polarizing a symmetric lithium cell and measuring the initial and steady-state currents. lithiuminventory.compw.edu.pl The method, however, relies on the assumption of a simple, fully dissociated electrolyte, and its accuracy can be affected by the presence of ion pairs and aggregates, which are common in non-aqueous electrolytes. lithiuminventory.comnih.gov

The transference number is not a fixed value and can be influenced by the salt concentration and the nature of the solvent. For instance, in ionic liquid-based electrolytes, the lithium transference number has been observed to increase with higher concentrations of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a salt with a similar anion to LiTf. dtu.dkdtu.dkfrontiersin.org This is attributed to changes in the electrolyte structure and ion-ion interactions at different concentrations. dtu.dk More advanced techniques like pulsed-field gradient nuclear magnetic resonance (PFG-NMR) can also be employed to determine the self-diffusion coefficients of the ions, from which the transference number can be calculated, offering a more detailed view of ion transport. osti.govpsu.edu

MethodPrincipleKey Considerations
Bruce-Vincent MethodDC polarization of a symmetric cell (e.g., Li|electrolyte|Li) measuring initial (I₀) and steady-state (Iₛₛ) currents. pw.edu.plAssumes ideal electrolyte behavior; can be overestimated due to ion pairing. lithiuminventory.com Requires correction for interfacial resistance changes. pw.edu.pl
PFG-NMRMeasures the self-diffusion coefficients of lithium cations and the counter-anions. psu.eduProvides a direct measurement of individual ion mobility, less dependent on electrochemical assumptions. osti.gov
Hittorf MethodInvolves electrolysis of the electrolyte followed by the analysis of concentration changes in different cell compartments. lithiuminventory.comConsidered a more direct measurement but can be experimentally complex. lithiuminventory.com

Comparative Electrochemical Stability of Lithium Trifluoromethanesulfonate vs. Other Lithium Salts

The electrochemical stability window (ESW) of an electrolyte is the potential range within which it remains stable without undergoing oxidative or reductive decomposition. researchgate.net Lithium trifluoromethanesulfonate generally exhibits good anodic stability, which is a crucial factor for the development of high-voltage lithium-ion batteries. researchgate.net When compared to other common lithium salts, the relative stability can vary depending on the solvent system and the electrode material used. researchgate.net

Lithium SaltTypical Anodic Stability Limit (V vs. Li/Li⁺)Key AdvantagesKey Disadvantages
LiTf (LiCF₃SO₃)~4.5 - 5.0 VHigh thermal and chemical stability. researchgate.netLower ionic conductivity compared to LiPF₆, corrosive to aluminum above 3.7 V. researchgate.net
LiPF₆~4.4 VGood balance of conductivity and stability, forms stable SEI on graphite (B72142). researchgate.netThermally unstable, moisture sensitive leading to HF formation. researchgate.net
LiClO₄>4.6 VHigh conductivity and stability. researchgate.netStrongly oxidizing, potential safety hazard (explosion risk). researchgate.net
LiBF₄~4.5 VGood low-temperature performance, less sensitive to moisture than LiPF₆. researchgate.netLower conductivity at room temperature compared to LiPF₆. researchgate.net

Influence of Salt Concentration on Cyclic Voltammetry Responses

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of battery materials. The concentration of lithium trifluoromethanesulfonate in the electrolyte significantly influences the CV response. jecst.org As the salt concentration increases, the number of charge carriers (Li⁺ ions) increases, which generally leads to higher peak currents in the voltammogram, up to a certain point. researchgate.net

Electrolyte Performance in Low-Temperature Environments

The performance of lithium-ion batteries degrades significantly at low temperatures. This is largely due to the reduced ionic conductivity and increased viscosity of the electrolyte, which slows down Li⁺ transport. bohrium.comrsc.org Electrolytes based on lithium trifluoromethanesulfonate are also subject to these limitations. The choice of solvent plays a critical role in the low-temperature performance of LiTf electrolytes. Solvents with low melting points and low viscosity are preferred. rsc.org

Research has shown that while the ionic conductivity of the electrolyte is a key factor, it is not the only one limiting low-temperature performance. researchgate.net The charge-transfer resistance at the electrode-electrolyte interface and the ease of Li⁺ desolvation also become major hurdles at sub-zero temperatures. rsc.orgnih.gov Mixing LiTf with other salts or using solvent blends, such as those including ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), can help to depress the freezing point and improve ionic conductivity at low temperatures. rsc.orgnih.gov The presence of different Li⁺ solvation clusters in mixed solvent systems can hinder crystallization and enhance low-temperature ionic conductivity. nih.gov

FactorEffect of Low TemperatureMitigation Strategy for LiTf Electrolytes
Ionic ConductivityDecreases significantly due to increased viscosity and reduced ion mobility. bohrium.comUse of co-solvents with low melting points (e.g., linear carbonates), optimizing salt concentration. rsc.orgrsc.org
ViscosityIncreases, impeding ion transport. rsc.orgFormulating with low-viscosity solvents. lbl.gov
Charge Transfer ResistanceIncreases, slowing down electrochemical reactions at the electrode surface. bohrium.comUse of additives to improve the properties of the solid electrolyte interphase (SEI).
Li⁺ DesolvationEnergy barrier for desolvation increases, becoming a rate-limiting step. nih.govDesigning solvent systems with weaker Li⁺-solvent interactions. nih.gov

Strategies for Electrochemical Performance Restoration in Aged Batteries

The aging of lithium-ion batteries is often associated with the loss of active lithium and the degradation of the electrolyte and electrode materials. batteryuniversity.com Several strategies are being explored to restore the performance of aged batteries. One approach involves the replenishment of the electrolyte or the addition of specific additives to the existing electrolyte. acs.org For systems that could potentially use LiTf, these strategies aim to address issues like the thickening of the SEI layer and the loss of cyclable lithium.

Electrolyte additives can be used to dissolve components of the degraded SEI layer or to form a new, more stable protective layer on the electrodes. epoxyoil.comyoutube.com Another innovative approach is "relithiation," where lost lithium is reintroduced into the cathode material electrochemically. pv-magazine-australia.com This can be achieved by disassembling the aged cell and using an external lithium source in a new electrolyte bath to replenish the lithium in the cathode structure. pv-magazine-australia.comresearchgate.net While these methods show promise in laboratory settings, their practical application in commercial battery recycling and refurbishment is still under development. pv-magazine-australia.com Some research also suggests that specific charging and discharging protocols, or "reconditioning," can help to redistribute lithium ions and partially recover lost capacity. nih.gov

Role in Organic Synthesis and Catalysis

As a Reagent in Complex Organic Synthesis

As a reagent, lithium triflate is instrumental in facilitating key bond-forming reactions and introducing the valuable triflate group into organic molecules. Its application is crucial in the synthesis of complex molecular architectures.

Lithium trifluoromethanesulfonate (B1224126) plays a significant role in promoting nucleophilic substitution reactions, often by providing the triflate anion (TfO⁻) as a nucleophile to trap reactive intermediates. The Zefirov group demonstrated that in the presence of lithium triflate, the addition of halogens or arylsulfenyl chlorides to olefins in aprotic solvents leads to the formation of the corresponding halo- or arylsulfenyl triflates. nih.gov These reactions proceed via trans-addition with cyclic alkenes and follow Markovnikov's rule, which suggests that the triflate anion acts as a nucleophile, attacking cyclic chloronium ions or similar intermediates. nih.gov

In another example, the addition of (2-nitrophenyl)sulfenyl chloride to a complex triene system in acetic acid containing lithium triflate yielded a small percentage of an endo-triflate product resulting from the rearrangement of an initial cationic intermediate. nih.gov This indicates that the triflate anion, while not as nucleophilic as the solvent in this case, can compete to capture the rearranged carbocation. nih.gov

The triflate group itself is a cornerstone in organofluorine chemistry due to the presence of the trifluoromethyl (CF₃) moiety. While not a direct fluorinating agent, lithium triflate serves as a key precursor for introducing this group. For instance, hypervalent iodine reagent additions to olefins in the presence of lithium triflate can produce bistriflates, such as 1,2-ditrifloxyhexane from 1-hexene (B165129). nih.gov Furthermore, the copper-promoted reaction of alkynylarenes with phenyl perfluoroalkyliodonium triflates can generate fluoroalkyl vinyl triflates through a mechanism involving the nucleophilic trapping of a vinyl cation by the triflate anion. nih.gov Although many methods for trifluoromethylation exist using various reagents, the use of LiOTf provides a source for the triflate group, which is integral to many of these transformations. wikipedia.org

Lithium triflate is instrumental in the formation of specific and crucial chemical bonds in advanced organic synthesis. One of its most notable applications is in glycosylation, the formation of a glycosidic bond (a C-O bond), which is fundamental to carbohydrate chemistry. LiOTf has been shown to be an effective promoter for the activation of glycosyl trichloroacetimidate (B1259523) donors, reacting with various alcohols to form glycosides in high yields under neutral conditions. tandfonline.com The stereoselectivity of these reactions can be enhanced by neighboring group participation. tandfonline.com The use of lithium salts, including LiOTf and lithium perchlorate (B79767), has been noted for achieving high 1,2-cis stereoselectivity in certain glycosylation reactions. researchgate.netrsc.org

Beyond C-O bonds, LiOTf is involved in the formation of other critical bonds. It can be used in the synthesis of diaryliodonium salts (C-I bonds), which are important arylating agents. It also plays a role in C-C bond formation. While metal triflates like those of copper or hafnium are often cited as catalysts in Friedel-Crafts acylation reactions, the triflate anion is crucial for stabilizing the active acylium intermediate that facilitates the C-C bond formation. epa.govnih.govrsc.org

Table 1: Examples of Bond Formation Facilitated by Lithium Trifluoromethanesulfonate

Bond Type FormedReaction TypeReactants ExampleProduct Type ExampleReference
C-O (Glycosidic)GlycosylationGlycosyl trichloroacetimidate, AlcoholGlycoside tandfonline.com
C-OAddition to Olefin1-Hexene, PhI(OAc)₂1,2-Ditrifloxyhexane nih.gov
C-BrHalogenationOlefin, BromineBromoalkyl triflate nih.gov
C-IIodonium (B1229267) salt synthesisAryl iodide, mCPBADiaryliodonium triflate
C-CFriedel-Crafts AcylationSubstituted benzene, Acid anhydride (B1165640)Aromatic ketone epa.govnih.gov

Hypervalent iodine compounds are powerful and environmentally benign reagents in organic synthesis, and lithium triflate finds application in this area by serving as a source of the triflate anion. nih.gov The triflate anion can act as a ligand in the preparation or in-situ generation of highly reactive hypervalent iodine species. nsf.gov

A key example is the reaction of alkenes with hypervalent iodine reagents in the presence of LiOTf. The addition of (diacetoxyiodo)benzene (B116549) to 1-hexene with lithium triflate yields 1,2-ditrifloxyhexane. nih.gov Higher yields of such cis-1,2-ditriflates can be achieved using μ-oxo-bis-phenyliodonium triflate, where the reaction with cyclohexene (B86901) gives the product in 50% yield via a process thought to involve an SN2-like displacement of an iodonium ion by the triflate nucleophile. nih.gov These hypervalent iodine triflates are potent electrophiles and oxidants, and their generation, whether as stable compounds or transient intermediates, is a significant area of synthetic chemistry. nsf.gov

Metathesis reactions, particularly olefin metathesis, are powerful C-C bond-forming reactions that typically proceed through a metallacyclobutane intermediate as proposed by Chauvin. libretexts.org While the role of lithium trifluoromethanesulfonate in the mechanistic pathways of mainstream olefin metathesis is not extensively documented in the provided research, the related salt, silver triflate (AgOTf), has been studied. The metathesis reaction between silver triflate and bromoalkanes to produce triflate esters has been investigated, with mechanistic insights suggesting anchimeric assistance from a cyclic bromonium ion. [from initial searches] This highlights the potential role of the triflate anion in such exchange reactions.

Studies on other forms of metathesis, such as P,P-metathesis of diphosphanes, indicate a radical chain process is likely, a mechanism distinct from olefin metathesis. [from initial searches] The direct involvement of LiOTf in the core catalytic cycle of these reactions is not a primary focus of the available literature, which centers on transition metal catalysts like Grubbs' and Schrock's catalysts for olefin metathesis. libretexts.org

As a Catalyst in Diverse Chemical Transformations

Lithium triflate is recognized as a mild, efficient, and recyclable Lewis acid catalyst for a variety of organic transformations. nih.govresearchgate.net Its catalytic activity is often attributed to the Lewis acidic lithium ion, which can activate electrophiles.

A prominent application is the acetylation of alcohols and diacetylation of aldehydes. nih.gov Using a catalytic amount of LiOTf, a range of alcohols and aldehydes react with acetic anhydride at room temperature to give the corresponding esters and 1,1-diacetates in good to excellent yields under neutral conditions. nih.gov An important advantage of this method is its tolerance of sensitive functional groups. nih.gov

LiOTf has also been employed as an efficient and reusable catalyst for the synthesis of quinolines under neat conditions. researchgate.net Furthermore, metal triflates, in general, are known as effective, water-tolerant Lewis acid catalysts for Friedel-Crafts reactions. nih.govresearchgate.net While specific examples often highlight other metal triflates like scandium(III) or copper(II) triflate, rsc.orgresearchgate.net the catalytic principle relies on the Lewis acidic metal center and the non-coordinating nature of the triflate anion, a role that LiOTf can also play. nih.govresearchgate.net In some catalytic systems for Friedel-Crafts acylation, lithium salts like lithium perchlorate are used as additives to enhance the catalytic activity of the primary metal triflate catalyst. epa.gov

Table 2: Catalytic Applications of Lithium Trifluoromethanesulfonate

Reaction TypeSubstrate(s)Product TypeKey FeaturesReference(s)
AcetylationAlcohols, Acetic anhydrideEstersMild, neutral conditions, recyclable catalyst nih.gov
DiacetylationAldehydes, Acetic anhydride1,1-DiacetatesHigh yields, tolerates sensitive groups nih.gov
Quinoline (B57606) Synthesiso-Aminoaryl ketones, Active methylene (B1212753) compoundsQuinolinesNeat conditions, reusable catalyst researchgate.net

Catalytic Activity in Industrial and Laboratory Processes

Lithium trifluoromethanesulfonate serves as a catalyst in numerous chemical reactions, finding applications in both industrial and laboratory settings to streamline processes, often under less harsh conditions. chemimpex.com One of the most notable applications is in the acetylation of alcohols and the diacetylation of aldehydes. nih.govsigmaaldrich.comsigmaaldrich.com This transformation is fundamental in organic synthesis for the protection of hydroxyl and aldehyde functionalities.

The use of a catalytic amount of lithium triflate with acetic anhydride provides the corresponding esters and 1,1-diacetates in good to excellent yields. nih.gov The process is efficient at room temperature and proceeds under essentially neutral conditions, which is a significant advantage as it allows for the preservation of sensitive functional groups within the molecules. nih.gov Its utility extends to various organic reactions, including polymerizations and cross-coupling reactions. ontosight.ai

Table 1: Selected Catalytic Applications of Lithium Trifluoromethanesulfonate

Reaction TypeSubstrateReagentProductKey Advantage
AcetylationAlcoholsAcetic AnhydrideEstersMild, neutral conditions, high yield. nih.gov
DiacetylationAldehydesAcetic Anhydride1,1-DiacetatesMild, neutral conditions, high yield. nih.govacs.org
Friedlander Synthesis2-Aminobenzaldehydes, Ketones-QuinolinesEffective catalysis. innospk.com
PolymerizationMonomers-PolymersUsed as a catalyst. ontosight.ai
Cross-Coupling ReactionsVarious-Coupled ProductsUsed as a catalyst. ontosight.ai

Participation in Named Reactions (e.g., Friedlander Synthesis)

The catalytic prowess of lithium trifluoromethanesulfonate is evident in its participation in several named reactions. A prime example is the Friedlander synthesis , a classic method for constructing quinoline rings from 2-aminobenzaldehydes or related ketones. innospk.comwikipedia.org In this reaction, lithium triflate acts as a Lewis acid catalyst to facilitate the crucial condensation and cyclization steps, leading to the formation of the quinoline core. innospk.com The stability of the triflate anion makes it an effective catalyst for such processes. innospk.com

Another significant application is in the acetylation of alcohols and diacetylation of aldehydes . Research has demonstrated that lithium triflate is a highly efficient and recyclable catalyst for these transformations. nih.govsigmaaldrich.com A variety of alcohols and aldehydes can be reacted with acetic anhydride in the presence of a catalytic amount of LiOTf to produce esters and 1,1-diacetates, respectively. nih.gov

Table 2: Examples of Lithium Trifluoromethanesulfonate-Catalyzed Acetylation and Diacetylation

EntrySubstrateProductYield (%)
14-Nitrobenzyl alcohol4-Nitrobenzyl acetate98
21-Phenylethanol1-Phenylethyl acetate97
3Benzaldehyde1,1-Diacetoxy-1-phenylmethane96
44-Chlorobenzaldehyde1,1-Diacetoxy-1-(4-chlorophenyl)methane98
53-Phenyl-2-propenal1,1-Diacetoxy-3-phenyl-2-propene95
Data sourced from a study on the catalytic use of LiOTf for acetylation and diacetylation reactions. nih.gov

Provision of Lithium Ions for Catalytic Pathways

The catalytic activity of lithium trifluoromethanesulfonate is primarily attributed to its function as a Lewis acid, where the lithium ion (Li⁺) acts as the electrophilic center. youtube.com In a catalytic cycle, the lithium cation can coordinate to electron-rich sites in a substrate, such as the oxygen atom of a carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The trifluoromethanesulfonate (triflate) anion is an exceptionally stable and non-coordinating counterion. youtube.com Its stability, derived from resonance and the strong electron-withdrawing effect of the CF₃ group, means it does not readily interfere with the catalytic process by binding to the activated substrate or the lithium center. innospk.comyoutube.com This allows the lithium ion to remain available and active for catalysis throughout the reaction, facilitating pathways like aldol (B89426) reactions and Michael additions where activation of a carbonyl component is key.

Optimization of Reaction Conditions Using Lithium Trifluoromethanesulfonate Catalysis

Employing lithium trifluoromethanesulfonate as a catalyst often leads to a significant optimization of reaction conditions compared to traditional methods. A key benefit is the ability to conduct reactions under much milder and neutral conditions. nih.gov For instance, the acetylation of alcohols and aldehydes using LiOTf can be carried out efficiently at room temperature. nih.gov This avoids the need for high temperatures or strongly acidic or basic promoters, which can cause side reactions or decompose sensitive substrates.

The high efficiency of the catalyst means that only a small, catalytic amount is required, which is both economically and environmentally advantageous. nih.gov Furthermore, the catalyst has been shown to be recyclable in certain applications, adding to its green chemistry credentials. sigmaaldrich.comsigmaaldrich.com The neutral conditions also expand the substrate scope, allowing for the successful transformation of molecules containing sensitive functional groups, such as certain ethers and esters, which might not survive harsher reaction conditions. nih.gov


Advanced Characterization Methodologies in Lithium Trifluoromethanesulfonate Research

Vibrational Spectroscopy

Vibrational spectroscopy has proven to be an indispensable tool in the study of lithium trifluoromethanesulfonate (B1224126) (LiTf), particularly in understanding the complex interactions within electrolyte systems. These techniques probe the vibrational modes of molecules, which are sensitive to their local environment, thus providing detailed information on solvation, complexation, and ionic speciation.

Fourier Transform Raman (FT-Raman) Spectroscopy for Solvation Studies

FT-Raman spectroscopy is a powerful technique for investigating the solvation of lithium ions and trifluoromethanesulfonate anions in various solvents. By analyzing the shifts and intensity changes in the vibrational bands of both the salt and the solvent molecules, researchers can deduce the nature and extent of ion-solvent interactions.

FT-Raman has also been instrumental in studying "solvent-in-salt" electrolytes, where the salt concentration is very high. osti.gov These studies provide insights into the coordination environment of the lithium ion and the conformational changes in the solvent molecules upon complexation.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Complexation Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are widely used to analyze the complexation between lithium trifluoromethanesulfonate and other molecules, particularly polymers. researchgate.net These techniques are sensitive to the vibrational modes of functional groups involved in the interaction between the lithium cation and the host material.

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly useful variant for studying such interactions. researchgate.net In an investigation of a grafted natural rubber-based polymer electrolyte containing LiTf, ATR-FTIR was employed to study the interactions between the components. researchgate.net The vibrational spectra of LiTf, specifically the νs(SO₃) mode at 1045 cm⁻¹ and the δs(CF₃) mode, revealed information about the complexation. researchgate.net

FTIR spectroscopy can also be used for both qualitative and quantitative analysis of complex mixtures, making it a versatile tool in materials science. d-nb.info The technique allows for the identification of specific functional groups and the characterization of molecular structures. researchgate.net

Raman Spectroscopy for Detailed Ionic Speciation and Solvate Structures

Raman spectroscopy is a highly effective method for determining the specific ionic species present in a lithium trifluoromethanesulfonate solution and for elucidating the structure of the solvates formed. unt.edu It can distinguish between free ions, solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and larger aggregates (AGGs). unt.edu

In studies of LiTf in organic solvents like ethylene (B1197577) carbonate (EC), gamma-butyrolactone (B3396035) (GBL), and propylene (B89431) carbonate (PC), Raman analysis has shown that aggregated species dominate in most solvent compositions. unt.edu The SSIP solvate is only present in significant amounts in very dilute solutions. unt.edu The prevalence of CIPs and AGGs, which have poor charge transport characteristics, helps to explain the relatively low conductivity of LiTf in these systems. unt.edu

Furthermore, Raman spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has been used to study the solvation structure of the lithium ion in ionic liquids containing the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. acs.orgnih.gov In these systems, a strong Raman band at 744 cm⁻¹ corresponding to the free TFSI⁻ ion weakens with increasing lithium ion concentration, indicating that two TFSI⁻ ions bind to the lithium ion. acs.orgnih.gov

Deconvolution and Band Fitting Techniques for Quantitative Speciation

To obtain quantitative information about the different ionic species present in solution, deconvolution and band fitting techniques are applied to the Raman spectra. This involves fitting the experimental spectrum with a series of peaks, each representing a specific species (e.g., free ions, CIPs, AGGs).

For instance, the Raman peak corresponding to the TFSI anion can be fitted with multiple components to determine the relative populations of different conformers and coordinated anions. researchgate.net In a study of a poly(vinylidene fluoride-trifluoroethylene-chlorotrifluoroethylene) (P(VDF-TrFE-CTFE))-based solid polymer electrolyte, the Raman peak was deconvoluted into contributions from C₁ (cisoid), C₂ (transoid), and coordinated TFSI anions. researchgate.net The analysis revealed that the total amount of C₁ and C₂ conformers was significantly higher in the P(VDF-TrFE-CTFE) system compared to a PVDF-based system. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the phase behavior and thermal stability of lithium trifluoromethanesulfonate and its mixtures.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the phase transitions of materials as a function of temperature. linseis.com It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, crystallization events, and other phase changes. nih.govtainstruments.comnih.govyoutube.comslideshare.netyoutube.com

In the context of lithium trifluoromethanesulfonate electrolytes, DSC is used to construct phase diagrams of salt-solvent systems. unt.edu For example, DSC analysis of LiTf in EC, GBL, and PC revealed that the phase behavior is strongly dependent on the symmetry of the solvent molecule. unt.edu The low-symmetry solvents exhibited a "crystallinity gap" where no crystalline phases were observed over a certain range of salt concentrations. unt.edu

DSC can also be used to assess the thermal stability of electrolytes. semanticscholar.org For instance, a study of a dual-salt electrolyte containing LiTf and lithium difluoro(oxalato)borate (LiODFB) in carbonate solvents used DSC to determine the onset temperature of decomposition. semanticscholar.org

The following table summarizes some key findings from DSC analysis of lithium trifluoromethanesulfonate systems:

Solvent SystemKey ObservationReference
LiTf in Ethylene Carbonate (EC)No crystallinity gap observed. unt.edu
LiTf in Gamma-Butyrolactone (GBL)Crystallinity gap observed between 0.15 and 0.3 mole fraction. unt.edu
LiTf in Propylene Carbonate (PC)Crystallinity gap observed between 0.1 and 0.33 mole fraction. unt.edu
LiTf-LiODFB in carbonate solventsOnset of decomposition at 138.5 °C. semanticscholar.org

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to investigate the atomic and molecular structure of materials. In the context of lithium trifluoromethanesulfonate (LiTf) research, XRD is instrumental in determining the arrangement of atoms within a crystal, quantifying the degree of crystallinity in polymer electrolytes, and identifying the structure of solvated complexes.

Crystalline Complex Structure Determination

An ab initio structure determination of lithium trifluoromethanesulfonate from X-ray powder diffraction data has revealed its crystal structure. nih.gov The compound crystallizes in the monoclinic system with the space group P 1 21/c 1. nih.gov This structural information is fundamental to understanding the solid-state properties of the salt and serves as a basis for computational modeling and for interpreting the behavior of LiTf in more complex systems.

Analysis of Amorphous Phase Content in Polymer Electrolytes

In solid polymer electrolytes (SPEs), ionic conductivity occurs predominantly in the amorphous regions. researchgate.net Crystalline domains, while providing mechanical stability, impede ion transport. Therefore, understanding and controlling the degree of crystallinity is crucial for optimizing electrolyte performance. XRD is a primary tool for quantifying the amorphous phase content in PEO-LiTf and other polymer electrolyte systems.

The XRD pattern of a semi-crystalline polymer like poly(ethylene oxide) (PEO) shows sharp, intense peaks corresponding to its crystalline regions, superimposed on a broad halo characteristic of the amorphous phase. researchgate.netnih.gov Upon addition of lithium trifluoromethanesulfonate, the salt disrupts the regular arrangement of the polymer chains, leading to a decrease in crystallinity. researchgate.net This is observed in the XRD patterns as a reduction in the intensity of the crystalline peaks and an increase in the prominence of the amorphous halo. researchgate.netresearchgate.net By analyzing the integrated intensities of the crystalline peaks and the amorphous halo, the percentage of crystallinity can be estimated, providing a direct correlation between the salt concentration, the amorphous phase content, and the resulting ionic conductivity. researchgate.net Research has shown that increasing the LiCF3SO3 content in PEO leads to a more amorphous structure, which supports higher ionic conductivity. researchgate.net

Solvate Structure Elucidation

When lithium trifluoromethanesulfonate is dissolved in a solvent, the lithium cations (Li⁺) are coordinated by solvent molecules and, potentially, by the trifluoromethanesulfonate anions (TfO⁻), forming solvate complexes. unt.eduacs.org The structure of these solvates significantly influences the electrolyte's properties, including its conductivity and stability. XRD can be used to determine the precise structure of these solvates if they can be isolated as single crystals.

Electrochemical Characterization Techniques

Electrochemical techniques are essential for evaluating the performance of lithium trifluoromethanesulfonate-based electrolytes for applications such as lithium-ion batteries. These methods probe the ionic conductivity, interfacial stability, and the operational voltage window of the electrolyte.

AC Impedance Spectroscopy (EIS) for Ionic Conductivity and Interfacial Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique used to characterize the electrical properties of materials and their interfaces. scispace.com By applying a small amplitude alternating voltage or current over a wide range of frequencies, the impedance response of the electrochemical system is measured. mdpi.com For a LiTf-based electrolyte, EIS is widely used to determine two critical parameters: bulk ionic conductivity and interfacial resistance.

The data is typically presented as a Nyquist plot. From this plot, the bulk resistance (Rb) of the electrolyte can be determined from the high-frequency intercept with the real axis, while the interfacial resistance, often related to the solid electrolyte interphase (SEI) and charge transfer processes, can be extracted from the diameter of the semicircle(s) at mid-to-low frequencies. researchgate.netresearchgate.netresearchgate.net The ionic conductivity (σ) can then be calculated using the bulk resistance and the cell geometry.

Studies have shown that the ionic conductivity of electrolytes containing LiTf is highly dependent on factors like salt concentration, temperature, and the host material (in the case of polymer or composite electrolytes). researchgate.netmdpi.com For instance, the ionic conductivity of a PEO-ENR50 blend with 15 wt.% of LiCF3SO3 was found to be 4.2 × 10⁻⁵ S/cm. researchgate.net

Linear Sweep Voltammetry (LSV) for Electrochemical Stability Limits

Linear Sweep Voltammetry (LSV) is an electrochemical method used to determine the electrochemical stability window of an electrolyte. ossila.com This window defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. A wide electrochemical stability window is crucial for electrolytes used in high-voltage lithium batteries.

In an LSV experiment, the potential of a working electrode is scanned linearly in one direction (either to more positive or more negative potentials) versus a reference electrode, and the resulting current is measured. ossila.comlibretexts.org When the applied potential reaches the limit of the electrolyte's stability, a sharp increase in current is observed. This current corresponds to the decomposition of the electrolyte (either the salt or the solvent). The potential at which this current begins to rise is defined as the oxidative or reductive stability limit. researchgate.net While conventional LSV is a common technique, it has been noted that it can sometimes overestimate the oxidative stability. chemrxiv.org Nevertheless, it remains a standard method for comparative analysis. For example, LSV has been used to assess the oxidative stability of various triflate salt solutions, providing insights into the cation's influence on the electrolyte's performance. researchgate.net

Computational Chemistry and Materials Modeling of Lithium Trifluoromethanesulfonate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to observe the microscopic world of electrolytes. By simulating the movements and interactions of individual ions and solvent molecules, researchers can gain insights into the macroscopic properties of the system, such as conductivity and viscosity.

Microstructure and Ion Transport Behavior in Concentrated Electrolytes

In concentrated electrolytes, often referred to as "water-in-salt" electrolytes (WiSEs), the high concentration of salt dramatically alters the structure of the solution. MD simulations have been instrumental in probing the microstructure of these systems. For instance, studies on concentrated aqueous solutions of LiTFSI have explored the formation of ion aggregates and the coordination of lithium ions with both water molecules and trifluoromethanesulfonate (B1224126) anions. acs.orgrsc.org

The transport of lithium ions in these concentrated environments is a critical factor for battery performance. Simulations have revealed that the mechanism of ion transport is complex and can involve both the movement of the lithium ion with its surrounding solvent shell (vehicular motion) and the hopping of the lithium ion from one coordination site to another (structural diffusion). acs.orgresearchgate.net The balance between these mechanisms is influenced by the salt concentration and the nature of the solvent. researchgate.netresearchgate.net In some highly concentrated LiTFSI aqueous solutions, it has been observed that structural motion, involving the frequent exchange of coordinating water molecules, is the predominant mode of ion transport. acs.org

Atomistic analysis using MD simulations has also been applied to polymer electrolytes containing LiTFSI. These studies have shown that as the salt concentration increases, the size and number of LiTFSI clusters tend to increase, which can lead to a decrease in ion diffusivity at higher concentrations. nih.gov

Analysis of Hydrated Ions, Ion Complexes, and Solvent Bridging

A key aspect of understanding LiTFSI electrolytes is the detailed analysis of the solvation structure around the lithium cation. MD simulations allow for the examination of hydrated ions, where water molecules coordinate with the Li+ ion, and the formation of more complex ionic clusters. acs.orgacs.org In concentrated aqueous solutions, the lifetime of these hydrated lithium ions can be very short, on the order of picoseconds, suggesting a dynamic environment where water molecules are rapidly exchanged. acs.org

Diffusion Model Analysis (Vehicular vs. Structural)

The debate between vehicular and structural diffusion mechanisms for lithium ion transport is a central theme in the study of LiTFSI electrolytes. acs.orgresearchgate.net The vehicular mechanism involves the lithium ion moving as a stable complex with its coordinating solvent molecules. acs.org In contrast, the structural diffusion or hopping mechanism involves the lithium ion moving from one coordination environment to another, often facilitated by the rearrangement of the surrounding solvent molecules and anions. acs.orgresearchgate.net

MD simulations have provided evidence for both mechanisms. In some systems, particularly at lower salt concentrations, vehicular motion may play a more significant role. researchgate.net However, in highly concentrated electrolytes, where the solvent molecules are less mobile, structural diffusion is often found to be the dominant transport pathway. acs.orgresearchgate.net For example, in some concentrated LiTFSI aqueous solutions, the short lifetime of the Li(H2O)n+ complexes supports the prevalence of structural motion. acs.org Similarly, in certain carbonate-based electrolytes, a strong correlation between chemical exchange times and ionic conductivity suggests that structural diffusion is the primary transport mechanism. nsf.gov

The interplay between these two mechanisms is complex and depends on factors such as salt concentration, temperature, and the specific solvent system. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations

Density functional theory provides a quantum mechanical approach to understanding the electronic structure and energetics of molecules and materials. It is a powerful tool for investigating the fundamental interactions that govern the behavior of LiTFSI in electrolyte systems.

Investigation of Solvate Ionic Liquid Structure and Interactions

DFT calculations have been employed to study the structure and interactions in solvate ionic liquids (SILs) containing LiTFSI. mdpi.com These are a class of ionic liquids where the cation and anion of a salt are strongly coordinated by solvent molecules. In the case of LiTFSI-based SILs, DFT can be used to determine the preferred coordination geometries of the lithium ion with both the trifluoromethanesulfonate anion and the solvent molecules. mdpi.comchalmers.se

By calculating the binding energies of different configurations, researchers can identify the most stable structures and understand the competition between the anion and the solvent for the lithium ion's coordination shell. mdpi.comchalmers.se These calculations have shown that in many IL-based electrolytes, the dominant lithium-containing species are negatively charged triplets, where a lithium ion is coordinated by two anions. chalmers.se DFT can also shed light on how modifying the chemical structure of the anion, for instance by changing the length of a perfluorinated alkyl chain, can influence the nanoscale organization of the solvate ionic liquid. mdpi.com

The combination of DFT calculations with experimental techniques like Raman spectroscopy has been particularly fruitful in elucidating the solvation structure of the lithium ion in ionic liquids containing the bis(trifluoromethanesulfonyl)imide (TFSI-) anion, a close relative of trifluoromethanesulfonate. acs.org

Electronic Structure and Energetic Characterization

DFT is a valuable tool for characterizing the electronic structure of the components of LiTFSI electrolytes. frontiersin.orgnih.gov It can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of the solvent and anion. acs.orgresearchgate.net This information is crucial for understanding the electrochemical stability of the electrolyte and predicting its decomposition pathways at the electrode surfaces. acs.org

Energetic characterization through DFT can also provide insights into the desolvation process of the lithium ion, a key step in the battery's charge and discharge cycle. acs.orgacs.org By calculating the energy required to remove solvent molecules from the lithium ion's coordination shell, researchers can better understand the factors that influence the kinetics of lithium ion transfer at the electrode-electrolyte interface. acs.org Furthermore, DFT simulations can help to identify the origin of specific spectral features observed in experimental techniques like Fourier-transform infrared (FTIR) spectroscopy, by modeling the vibrational frequencies of different Li-ion coordination environments. frontiersin.org

Quantum Chemistry Studies

Quantum chemistry studies, which utilize the principles of quantum mechanics, have become indispensable tools for investigating the molecular-level interactions within lithium trifluoromethanesulfonate (LiTf) electrolyte systems. These computational methods provide profound insights that are often difficult to obtain through experimental means alone, offering a theoretical foundation to understand and interpret empirical data.

Theoretical Support for Spectroscopic Observations

A powerful application of quantum chemistry is its ability to predict and rationalize spectroscopic data. By modeling the behavior of molecules and their interactions, researchers can simulate spectra that can be directly compared with experimental results from techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. This synergy validates the computational models and provides a detailed picture of the underlying molecular structures and dynamics.

A notable example is the use of Density Functional Theory (DFT) calculations in conjunction with Molecular Dynamics (MD) simulations to elucidate the local solvation structure of lithium salts in glyme-based electrolytes. nih.gov Researchers have successfully used this hybrid computational approach to predict ¹H NMR chemical shifts, which show quantitative agreement with experimental NMR data. nih.gov Specifically, for the LiTFSI-tetraglyme system (a close analogue to LiTf systems), this method confirmed that at low salt concentrations, the dominant solvation structure involves two-chain motifs where the lithium ion is coordinated with two tetraglyme (B29129) molecules. nih.gov The strong correlation between the predicted and measured data provides robust theoretical support for the proposed solvation structures. nih.gov

Similarly, DFT calculations are employed to understand the binding mechanisms between host molecules and ions, which can be observed through changes in NMR spectra. acs.org For instance, when a macrocyclic host molecule is mixed with a triflate salt, significant shifts in the ¹H NMR spectrum are observed. acs.orgacs.org DFT calculations can optimize the geometry of the host-cation complex and analyze the noncovalent interactions, thereby explaining the spectral changes and confirming the formation of a supramolecular complex. acs.orgacs.org

Table 1: Comparison of Computationally Predicted and Experimentally Observed Solvation Structures in LiTFSI-G4 Electrolyte

This table illustrates how computational predictions align with experimental data to validate models of the electrolyte's local structure. Data adapted from studies on analogous LiTFSI-glyme systems. nih.gov

Salt Concentration (r = [Li+]/[O])Dominant Solvation Motif (from MD/DFT)Experimental Confirmation
< 0.08Two-chain motifs (2 glyme molecules per Li+)¹H NMR spectra show shifts consistent with the predicted fraction of coordinated solvent molecules. nih.gov
> 0.08Increasing presence of ion aggregatesDeviations in NMR shifts suggest changes in the solvation environment, aligning with computational predictions. nih.gov

Analysis of Anion Properties and Their Influence

Computational analyses, particularly DFT, are crucial for evaluating the anion's influence on the electrolyte's stability window. acs.org By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the anion and solvent molecules, researchers can predict their susceptibility to oxidation and reduction, respectively. acs.orgresearchgate.net A component with a lower LUMO energy is more likely to be reduced at the anode, while one with a higher HOMO energy is more susceptible to oxidation at thecathode. acs.org These calculations help in understanding how the triflate anion contributes to the formation of the Solid Electrolyte Interphase (SEI) and the Cathode Electrolyte Interphase (CEI), which are crucial for battery stability and longevity.

Furthermore, computational studies reveal the anion's role within the Li⁺ solvation sheath. While anions like triflate are considered weakly coordinating, their presence in the primary solvation shell can significantly impact Li⁺ desolvation energy—the energy required to strip solvent molecules from the ion before it intercalates into an electrode. acs.org Theoretical models can quantify these energies, providing a direct link between the anion's properties and the kinetic performance of the battery. acs.org

Table 2: Calculated Orbital Energies and Their Implication for Electrolyte Stability

This table presents representative data from DFT calculations on common electrolyte components, illustrating how these values are used to predict electrochemical behavior. Adapted from findings in related electrolyte systems. acs.org

Electrolyte ComponentHOMO Energy (eV)LUMO Energy (eV)Predicted Electrochemical Behavior
Carbonate Solvent (e.g., VC)HighLowProne to reduction at the anode (SEI formation) and oxidation at the cathode. acs.org
Triflate Anion (Tf⁻)LowHighGenerally stable against oxidation and reduction, contributing to a wide electrochemical window.
Li⁺-Solvent ComplexIntermediateIntermediateStability depends on the specific solvent and coordination number; influences desolvation energy. researchgate.net

Predictive Modeling of Lithium Trifluoromethanesulfonate Systems

Building upon the foundational insights from quantum chemistry, predictive modeling seeks to forecast the macroscopic properties and performance of LiTf-based electrolytes. This field increasingly leverages high-throughput computations and artificial intelligence to navigate the vast chemical space of potential electrolyte formulations and accelerate the discovery of improved materials.

Application of Artificial Intelligence and Cheminformatics for Material Discovery

The traditional approach to electrolyte development often involves a laborious, trial-and-error experimental cycle. Artificial intelligence (AI) and cheminformatics offer a paradigm shift by moving much of this work into a virtual environment where thousands or even billions of potential material combinations can be rapidly screened. nih.govfrontiersin.org These data-driven methods use machine learning (ML) algorithms to build predictive models from existing chemical data. arxiv.orgresearchgate.net

In the context of electrolyte design, researchers can create large databases containing the molecular structures of salts, solvents, and additives, along with their measured properties (e.g., ionic conductivity, viscosity, electrochemical stability). arxiv.org An ML model, such as a transformer-based neural network or an XGBoost algorithm, can then be trained on this data to identify complex relationships between a formulation's composition and its performance. arxiv.org

Recent work has demonstrated the power of this approach by using ML models to predict the Coulombic efficiency and specific capacity of lithium metal batteries based solely on the elemental composition of the electrolyte. arxiv.org By representing the electrolyte formulation using molecular graphs or other advanced descriptors, these models can effectively screen new, untested formulations and identify high-performing candidates for experimental validation. arxiv.org This data-driven approach significantly accelerates the design-make-test-analyze cycle, providing unbiased hypotheses and focusing laboratory efforts on the most promising materials. nih.govresearchgate.net

Table 3: Example of Machine Learning Model Performance in Predicting Electrolyte Properties

This table shows representative performance metrics for an ML model used to predict battery performance from electrolyte formulations, based on published studies. arxiv.org

Predicted PropertyCell TypeML ModelPerformance Metric (RMSE)Implication
Coulombic EfficiencyLi-Cu Half-cellXGBoost~0.02High accuracy in identifying electrolytes with good cycling stability. arxiv.org
Specific CapacityLi-I Full-cellXGBoost~15 mAh/gEffective in predicting energy output, guiding discovery of high-capacity formulations. arxiv.org

Computational Approaches for Electrolyte Performance Enhancement

Beyond discovering new materials, computational modeling is a key tool for systematically enhancing the performance of existing LiTf electrolyte systems. This involves using theoretical calculations to understand performance limitations and to design targeted modifications.

Molecular dynamics simulations are widely used to study dynamic processes such as ion transport and the growth of lithium dendrites. researchgate.netrsc.org By tracking the movement of individual ions and molecules over time, MD can calculate crucial transport properties like the diffusion coefficient and the lithium transference number (t+), which is a measure of the fraction of total current carried by Li⁺ ions. These simulations can reveal how changes in salt concentration or the addition of a co-solvent affect these properties, guiding the optimization of ionic conductivity.

DFT calculations are instrumental in engineering the electrode-electrolyte interface. researchgate.net For instance, by calculating the desolvation energy of different Li⁺-solvent complexes, researchers can identify formulations that allow for faster kinetics at the electrode surface. acs.org A study demonstrated that an optimized electrolyte exhibited a lower activation energy for interfacial transport (50.87 kJ mol⁻¹) compared to a baseline electrolyte (57.02 kJ mol⁻¹), a finding that was directly supported by DFT calculations of desolvation energies. acs.org This shows a clear path from computational prediction to performance enhancement.

These computational tools are also vital for developing advanced electrolyte concepts, such as localized high-concentration electrolytes (LHCEs). researchgate.netscilit.com In LHCEs, a high concentration of LiTf salt is dissolved in a primary solvent and then diluted with a non-solvating "diluent." Computational models are essential for selecting the right diluent and for understanding how it helps to retain the benefits of high concentration (e.g., stable SEI) while mitigating drawbacks like high viscosity. researchgate.netscilit.com

Table 4: Computationally-Guided Enhancement of Electrolyte Properties

This table compares key performance-related parameters for a baseline electrolyte versus a computationally optimized formulation, demonstrating the impact of targeted design. Data adapted from published research. acs.org

Performance ParameterBaseline ElectrolyteOptimized ElectrolyteComputational Insight
Interfacial Activation Energy (Eₐ₁)57.02 kJ mol⁻¹50.87 kJ mol⁻¹DFT calculations predicted lower desolvation energy for the optimized formulation. acs.org
Desolvation Activation Energy (Eₐ₂)65.02 kJ mol⁻¹62.66 kJ mol⁻¹Modeling of the Li⁺ solvation sheath guided the selection of components to weaken solvent-ion interactions. acs.org
Exchange Current Density (i₀)LowerHigherTafel curve analysis supported predictions of faster interfacial kinetics. acs.org

Structure Performance Relationships and Ionic Transport Mechanisms

Influence of Concentration on Ionic Transport Dynamics

Correlation Between Salt Concentration and Ionic Conductivity

The ionic conductivity of an electrolyte is a measure of its ability to conduct ions, which is directly related to the number of charge carriers and their mobility. Initially, as the concentration of lithium trifluoromethanesulfonate (B1224126) increases, the number of charge carriers (Li⁺ and Tf⁻ ions) in the electrolyte also increases, leading to a rise in ionic conductivity. researchgate.net

For instance, in a study using cassava starch-based solid biopolymer electrolytes, the ionic conductivity increased as the lithium triflate (LiTf) concentration was raised from a salt-free state to a molar ratio of 0.17 (moles of salt/moles of starch), reaching a peak value. mdpi.com Further increases in the salt concentration to 0.35 and 0.52 resulted in a decrease in ionic conductivity. mdpi.com This behavior highlights the trade-off between the number of charge carriers and their mobility as a function of concentration.

Interactive Data Table: Ionic Conductivity of Cassava Starch/LiTf Electrolytes

Molar Ratio (Xm)Ionic Conductivity (S cm⁻¹)
0.005.80 x 10⁻⁴
0.091.38 x 10⁻³
0.172.72 x 10⁻³
0.352.10 x 10⁻³
0.521.89 x 10⁻³
Data sourced from a study on cassava starch solid biopolymer electrolytes. mdpi.com

Effects on Free Volume and Amorphous Character of Electrolyte Systems

In solid polymer electrolytes (SPEs), the concept of "free volume" is crucial for understanding ionic transport. Free volume refers to the microscopic empty spaces between polymer chains. The mobility of ions is highly dependent on the availability of this free volume, as it provides the necessary space for ions to move and for the polymer segments to undergo local rearrangements that facilitate ionic transport.

The addition of lithium trifluoromethanesulfonate to a polymer matrix can have a significant impact on the free volume and the amorphous character of the electrolyte. Generally, the dissolution of the salt disrupts the crystalline regions of the polymer, leading to a more amorphous structure. This increase in the amorphous phase is often associated with an increase in free volume, which can enhance ionic conductivity.

However, the effect of salt concentration on free volume is not always straightforward. In a study of poly(acrylonitrile) (PAN) with LiTf, it was found that increasing the salt concentration from 10 to 45 wt% resulted in an increase in the mean free volume cavity size. epa.gov This suggests that at these concentrations, the salt is effectively plasticizing the polymer, increasing the space available for ionic motion. However, in the higher concentration range of 45 to 66 wt% LiTf, there was no further change in the relative free volume. epa.gov This region corresponded to high ionic conductivity, suggesting a different conduction mechanism, possibly a percolation phenomenon where the ions move through a connected network of high-salt domains. epa.gov

Cation-Anion Interactions and Their Role in Transport

Impact of Ionic Association on Overall Transport Properties

Furthermore, strong cation-anion interactions can influence the lithium-ion transference number (t₊), which is the fraction of the total ionic conductivity that is carried by the lithium cations. In an ideal electrolyte for a lithium-ion battery, t₊ would be close to 1, meaning that only the lithium ions are mobile. However, in reality, both the cation and the anion move in response to an electric field. Strong association between Li⁺ and Tf⁻ can lead to the formation of negatively charged aggregates (e.g., [LiTf₂]⁻), which move in the opposite direction to the Li⁺ ions, thereby reducing the transference number.

Studies have shown that the nature of the anion plays a crucial role. For instance, lithium bis(trifluoromethane)sulfonimide (LiTFSI) generally exhibits higher conductivity than LiTf. nih.gov This is attributed to the larger size and more delocalized charge of the TFSI⁻ anion, which results in weaker interactions with Li⁺ and consequently less ion pairing. nih.gov

Competition Between Solvent Molecules and Anions for Lithium Ion Coordination

In a solvent-based electrolyte, there is a constant competition between the solvent molecules and the trifluoromethanesulfonate anions to coordinate with the lithium cations. The outcome of this competition depends on the donicity (electron-donating ability) of the solvent and the coordinating ability of the anion.

In solvents with high donicity, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), the solvent molecules can effectively solvate the Li⁺ ions, forming a stable solvation shell around the cation. researchgate.net This solvation helps to shield the positive charge of the Li⁺ ion and reduce its interaction with the Tf⁻ anion, thereby minimizing ion pairing. In such cases, the transport of Li⁺ occurs primarily through the movement of the solvated cation complex. researchgate.net

Conversely, in solvents with lower donicity, the Tf⁻ anion can compete more effectively for a position in the Li⁺ coordination sphere. This leads to the formation of contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). In a CIP, the cation and anion are in direct contact, whereas in an SSIP, they are separated by one or more solvent molecules. The formation of CIPs is more detrimental to ionic conductivity.

Differentiation of Solvate Categories (SSIP, CIP, AGG) in Transport

In a liquid electrolyte, the interactions between the lithium cation, the trifluoromethanesulfonate anion, and solvent molecules result in the formation of different types of solvated structures. These are broadly categorized as solvent-separated ion pairs (SSIP), contact ion pairs (CIP), and larger aggregates (AGG). osti.gov The relative population of these species is a critical factor determining the transport properties of the electrolyte.

Solvent-Separated Ion Pairs (SSIP): In an SSIP, the lithium cation and the trifluoromethanesulfonate anion are individually surrounded by solvent molecules, maintaining a distinct separation between the ions. osti.gov These fully solvated ions are considered the most effective charge carriers. Due to their smaller effective size compared to larger clusters, they exhibit a greater diffusion coefficient, leading to higher ionic conductivity. osti.gov

Contact Ion Pairs (CIP): A CIP consists of a lithium cation and a trifluoromethanesulfonate anion in direct contact, with solvent molecules solvating this paired unit. osti.gov The close proximity of the oppositely charged ions in a CIP results in charge balancing, which limits the efficiency of charge transport compared to the freely moving ions in an SSIP. osti.gov

The trifluoromethanesulfonate anion is known to be more associative compared to other anions like bis((trifluoromethyl)sulfonyl)imide (TFSI⁻). This increased association leads to a higher proportion of CIPs and AGGs in solution, which helps explain why electrolytes based on lithium trifluoromethanesulfonate often exhibit lower conductivity than their LiTFSI counterparts under similar conditions. osti.gov Spectroscopic techniques, such as Raman spectroscopy, can be used to deconvolute the signals from the electrolyte components and quantify the relative populations of SSIP, CIP, and AGG species. osti.gov

Solvate CategoryDescriptionImpact on Ionic Transport
Solvent-Separated Ion Pair (SSIP)Cation and anion are fully solvated and separated by solvent molecules. osti.govOptimal for charge transport; higher diffusion coefficient and mobility. osti.gov
Contact Ion Pair (CIP)Cation and anion are in direct contact, solvated as a single unit. osti.govReduced charge transport efficiency due to charge balancing. osti.gov
Aggregate (AGG)Larger clusters of multiple cations and anions. osti.govSignificantly lower mobility; hinders overall ionic conductivity. osti.gov

Role of Anion Structure in Nanoscale Organization and Transport

The unique structure of the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻) is fundamental to its behavior in electrolytes. The anion's stability is derived from resonance, which delocalizes the negative charge over the three oxygen atoms. wikipedia.org This charge delocalization is further enhanced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. wikipedia.org

This inherent stability and charge distribution influence how the triflate anion interacts with Li⁺ cations and solvent molecules, thereby directing the nanoscale organization of the electrolyte. The propensity of the triflate anion to form strong ion pairs (CIPs) and aggregates (AGGs) is a direct consequence of its structural and electronic properties. osti.gov This nanoscale arrangement, in turn, governs the macroscopic transport properties. An electrolyte dominated by large, neutral, or poorly mobile aggregates will exhibit suppressed ionic conductivity, irrespective of the total number of charge carriers. The study of how the anion's structure dictates the formation of these nanoscale domains is crucial for designing electrolytes with optimized transport characteristics.

Lithium Ion Transport Mechanisms

Lithium ions move through an electrolyte via several distinct mechanisms. The prevalence of each mechanism depends on factors such as salt concentration, solvent type, and temperature.

Elucidation of Vehicular Transport Mechanisms

The vehicular transport mechanism involves the motion of the lithium cation along with its entire solvation shell. nih.gov In this mode, the Li⁺ ion and its coordinating solvent molecules move as a single, larger entity through the electrolyte. This mechanism is typically dominant in dilute electrolyte solutions where there is an abundance of solvent molecules to form stable solvation shells around the cations. osti.gov However, because the solvated lithium ion has a much larger hydrodynamic radius than the bare anion, its mobility is often lower than that of the anion, which can lead to a low lithium transference number. escholarship.org

Characterization of Structural Diffusion Mechanisms

In contrast to the vehicular mechanism, structural diffusion involves the transport of a lithium ion without its complete solvation shell. osti.gov This process is often described as "hopping," where a Li⁺ ion moves from one coordination site to another. This can occur through the exchange of anions or solvent molecules within its coordination sphere. rsc.org Structural diffusion becomes a more significant contributor to ion transport at higher salt concentrations, where ions are in closer proximity and the number of free solvent molecules is limited. osti.gov This mechanism allows the Li⁺ ion to move independently of the bulky solvation shell, potentially leading to higher mobility.

Hopping Mechanisms in Ionic Liquid Environments

In ionic liquid (IL) electrolytes, the transport of Li⁺ can also be described by a combination of vehicular and hopping mechanisms. At low concentrations of lithium trifluoromethanesulfonate, vehicular motion often dominates. osti.gov However, as the salt concentration increases, the mechanism can shift towards a hopping or structural diffusion model. osti.gov In this scenario, the Li⁺ ion hops between adjacent anions or coordination sites within the structured environment of the ionic liquid. In some highly concentrated systems, this can lead to faster Li⁺ diffusion relative to the solvent or anion, as the ion's motion becomes decoupled from the viscosity-controlled movement of the larger species. rsc.org

Transport MechanismDescriptionDominant Conditions
Vehicular TransportLi⁺ ion moves together with its solvation shell as a single unit. nih.govLow salt concentrations with ample solvent. osti.gov
Structural DiffusionLi⁺ ion "hops" between coordination sites, involving anion or solvent exchange. rsc.orgHigher salt concentrations. osti.gov
Hopping in Ionic LiquidsA form of structural diffusion where Li⁺ moves between sites within the IL structure. osti.govHigher salt concentrations in ionic liquid electrolytes. osti.gov

Lithium Transference Number and Its Correlation with Conductivity and Mobility

The lithium transference number (t₊) is a critical parameter that quantifies the fraction of the total ionic current carried by the lithium cations. It is defined as the relative motion of cations to anions under an electric field. escholarship.org An ideal electrolyte for a lithium battery would have a transference number of 1, meaning that only lithium ions are mobile. escholarship.org

In practice, standard liquid electrolytes containing lithium trifluoromethanesulfonate often have a t₊ value significantly below 0.5. escholarship.org This indicates that the larger, solvated lithium cation moves more slowly than the smaller, unencumbered trifluoromethanesulfonate anion. A low transference number can lead to the formation of salt concentration gradients within the battery during operation, which increases internal resistance and limits the available power and energy density. escholarship.org

Electrolyte SystemLithium Transference Number (tLi+)Ionic Conductivity (S cm⁻¹)Reference
Poly(vinyl alcohol)/LiTf with 10 wt.% TiO₂Close to unity1.08 × 10⁻⁴ at 303 K researchgate.net
[Li(G4)][TFSA] Molten Complex0.028 (potentiostatic) / 0.52 (NMR)Not specified rsc.org
PVdF-HFP with LiTFSI–PP₂₄TFSI ILEnhanced from liquid to membrane~10⁻⁴ nih.gov
Note: Data for various systems are presented to illustrate the range and context of transference numbers. Direct comparison requires considering the specific conditions of each study.

Activation Energies for Lithium Ion Migration

The activation energy (Ea) for ionic migration is a critical parameter that quantifies the minimum energy required for a lithium ion to move from one coordination site to another within the polymer electrolyte matrix. It represents the energy barrier to ion hopping, and a lower activation energy is generally indicative of more facile ion transport and, consequently, higher ionic conductivity. The relationship between conductivity (σ), temperature (T), and activation energy is often described by an Arrhenius-type equation, σ = σ₀ exp(-Ea/kT), where σ₀ is a pre-exponential factor and k is the Boltzmann constant. In polymer electrolytes, this relationship holds particularly true for crystalline phases or in the high-temperature region above any phase transitions.

In systems based on Poly(ethylene oxide) (PEO), a common polymer host, the activation energy has been a subject of detailed investigation. One study determined the activation energy for a PEO-LiCF₃SO₃ electrolyte with a composition of 80 wt% PEO and 20 wt% LiCF₃SO₃, which exhibited the highest conductivity in that system. The activation energy was calculated to be 0.74 eV. This value represents the energy barrier for ion movement in this specific amorphous-dominant composition. Another investigation into PEO-LiTf electrolytes noted a higher activation energy of 1.11 eV in a region where the crystalline phase is dominant, underscoring the role of the polymer's morphology in dictating ion mobility. aip.org

The choice of polymer host significantly influences the activation energy. In electrolytes based on Poly(ethyl methacrylate) (PEMA), the activation energy was observed to decrease as the concentration of LiCF₃SO₃ increased, reaching its lowest value for the sample with the highest conductivity (20 wt.% of LiCF₃SO₃). aip.org This trend suggests that the addition of the salt modifies the polymer structure in a way that facilitates ion migration, thereby lowering the energy barrier.

Furthermore, studies using biopolymers like gellan gum have demonstrated the potential for achieving very low activation energies. For a gellan gum-based electrolyte containing 40 wt.% of LiCF₃SO₃, the activation energy was found to be 14.6 kJ/mol. researchgate.net This value, which is approximately 0.15 eV, is considerably lower than those typically reported for PEO-based systems, highlighting the profound impact of the polymer backbone structure and its interaction with the lithium salt on the energetics of ion transport.

The following table summarizes the activation energies for lithium ion migration in various polymer electrolytes containing lithium trifluoromethanesulfonate as reported in different studies.

Activation Energies for Li⁺ Migration in LiCF₃SO₃ Polymer Electrolytes

Polymer Host LiCF₃SO₃ Concentration (wt. %) Activation Energy (Ea) Source
Poly(ethylene oxide) (PEO) 20 0.74 eV
Poly(ethylene oxide) (PEO) Not Specified (Crystalline) 1.11 eV aip.org
Poly(ethyl methacrylate) (PEMA) 20 ~0.11 eV aip.org

Interfacial Phenomena in Lithium Trifluoromethanesulfonate Based Systems

Electrode-Electrolyte Interface Dynamics

The dynamics at the electrode-electrolyte interface govern the rate of lithium ion transfer and the stability of the electrode materials, thereby impacting the power density and cycle life of the battery.

The movement of lithium ions from the electrolyte to the electrode and subsequent intercalation is not a seamless process. It is hindered by several resistive phenomena collectively known as interfacial resistance. This resistance is a critical factor determining a battery's rate capability. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to deconstruct the various contributions to this resistance. spectroscopyonline.commdpi.combatterypowertips.com In a typical EIS spectrum of a lithium-ion cell, the total resistance is composed of the bulk electrolyte resistance (R_b), the resistance of the Solid Electrolyte Interphase (SEI) layer (R_SEI), and the charge-transfer resistance (R_ct) at the electrode/electrolyte interface. batterypowertips.comfaraday.ac.uk

The table below summarizes typical resistance components in lithium-ion batteries, which are influenced by the choice of electrolyte salt like lithium trifluoromethanesulfonate (B1224126).

Resistance ComponentDescriptionTypical Frequency Range in EISFactors Influenced by LiTf
Bulk Resistance (R_b) Resistance to ion flow through the electrolyte and separator.High Frequency (kHz range)Dependent on LiTf concentration and solvent, generally higher than LiPF6 due to lower ionic conductivity. psu.edu
SEI Resistance (R_SEI) Resistance to Li+ ion migration through the Solid Electrolyte Interphase layer. batterypowertips.comMedium to High Frequency (Hz to kHz)Composition and thickness of the SEI are directly influenced by the decomposition of the trifluoromethanesulfonate anion.
Charge-Transfer Resistance (R_ct) Resistance to the electrochemical reaction (desolvation and electron transfer) at the electrode surface. ama-science.orgLow to Medium Frequency (mHz to Hz)Affected by the solvation structure of Li+ with the trifluoromethanesulfonate anion and solvent molecules.
Warburg Impedance (W) Relates to the diffusion of lithium ions within the bulk of the electrode material.Low Frequency (mHz range)Primarily a property of the electrode material, but can be affected by the quality of the SEI.

This table provides a generalized overview of impedance components in lithium-ion batteries. Actual values are highly dependent on the specific cell chemistry, temperature, and state of charge.

The initial step in the formation of any interfacial layer is the adsorption of electrolyte components onto the electrode surfaces. researchgate.netatlas.jp The surface chemistry is dictated by the interactions between the solvent molecules, the lithium cations, the trifluoromethanesulfonate anions, and the active material of the electrode. elsevierpure.comrsc.org These adsorption processes are crucial as they precede the decomposition reactions that form the protective SEI on the anode and the cathode electrolyte interphase (CEI) on the cathode. researchgate.netnih.gov

In electrolytes containing LiTf, the triflate anion (CF3SO3−) itself can adsorb onto the electrode surfaces. The nature of this adsorption and subsequent reactivity is different from that of anions like PF6−. Research comparing different electrolyte salts has shown that imide anions, which share some structural similarities with the triflate anion, can inhibit the reaction of the solvent (like propylene (B89431) carbonate) with the lithium metal. acs.org This suggests that the anion's surface activity plays a direct role in determining the composition of the resulting passivation layer. The adsorption of different electrolyte components can significantly affect the mechanical and electrochemical properties of the interphase that is formed. researchgate.net

The push for higher energy density in lithium-ion batteries has led to the development of cathode materials that operate at high voltages, such as Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Cobalt Oxide (LCO). targray.comepa.gov However, at potentials above 4.5 V, conventional carbonate-based electrolytes tend to decompose, leading to capacity fade and safety concerns. nih.gov This necessitates the development of more oxidatively stable electrolytes.

Lithium trifluoromethanesulfonate is recognized for its superior thermal and chemical stability compared to salts like LiPF6. psu.edu However, its application in high-voltage systems is not without challenges. A primary drawback is its tendency to be corrosive towards aluminum current collectors, which are commonly used for cathodes, at high potentials. psu.edu Despite this, efforts have been made to utilize LiTf in high-voltage applications, often as part of a more complex electrolyte formulation with additives or co-solvents designed to mitigate its aggressive nature and improve interfacial stability. The formation of a stable and protective cathode electrolyte interphase (CEI) is critical for the success of high-voltage cathodes. acs.orgnih.govnih.gov The decomposition products of the triflate anion can participate in the formation of this CEI, influencing its effectiveness in preventing further electrolyte oxidation and structural degradation of the cathode material. nih.gov

Solid Electrolyte Interphase (SEI) Formation and Evolution

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. youtube.comtennessee.edu Its formation is a result of the electrochemical reduction of electrolyte components. youtube.com A well-formed SEI is crucial for the long-term cyclability of the battery, as it is ionically conductive to Li+ but electronically insulating, thus preventing continuous electrolyte decomposition. tennessee.edu

The composition of the SEI is highly dependent on the electrolyte formulation, including the type of salt, solvent, and any additives present. youtube.comresearchgate.net In electrolytes based on lithium trifluoromethanesulfonate, the triflate anion (CF3SO3−) is directly involved in the SEI formation process.

The general mechanism involves the reduction of electrolyte components at the low potential of the anode. nih.gov For LiTf in a carbonate solvent like propylene carbonate (PC), both the solvent and the anion can decompose. X-ray Photoelectron Spectroscopy (XPS) studies have been instrumental in identifying the chemical species within the SEI. researchgate.netresearchgate.netnih.gov

In a LiTf/PC system, the SEI is found to contain a mixture of organic and inorganic compounds. Key components can include:

Lithium Carbonate (Li2CO3) and Lithium Hydroxide (B78521) (LiOH): These are common SEI components resulting from the reduction of carbonate solvents and trace amounts of water. acs.org

Sulfur and Fluorine Compounds: The reduction of the triflate anion leads to the incorporation of sulfur and fluorine species into the SEI. This can include species like lithium fluoride (B91410) (LiF) and various lithium sulfates or sulfites (LixSOy). acs.org

One study compared the surface films formed in electrolytes containing LiTf, LiTFSI, and Li-BETI in PC. It was observed that the SEI in the LiTf system contained Li2CO3, LiOH, and a trace amount of LiF. acs.org The presence of the triflate anion was found to be less effective at suppressing the decomposition of the PC solvent compared to the imide-based anions in that particular study. acs.org The formation process begins at specific potentials; for instance, in one study with a different imide salt (LiTFSA), SEI formation was observed to start around 1.2-1.5 V vs. Li/Li+. researchgate.net The initial decomposition products network on the anode surface, forming the foundation of the SEI. nih.gov

The specific composition of the SEI formed in the presence of LiTf directly influences its critical properties, such as ionic conductivity, mechanical stability, and its ability to passivate the electrode.

Stability: A stable SEI should prevent further electrolyte decomposition over many cycles. The chemical makeup of the SEI dictates its stability. An SEI rich in stable inorganic compounds like LiF is often considered robust. lbl.gov However, the SEI in LiTf systems can also contain less stable organic components. The continuous evolution of the SEI, where it might thicken or change composition with cycling, can lead to increased impedance and capacity loss. researchgate.net

The table below provides a qualitative comparison of SEI properties derived from LiTf versus the more common LiPF6 salt in standard carbonate electrolytes.

SEI PropertyLithium Trifluoromethanesulfonate (LiTf)Lithium Hexafluorophosphate (LiPF6)
Primary Anion Decomposition Products LixSOy, LiF (trace amounts), other sulfur-containing organics/inorganics. acs.orgLiF, LixPOyFz. lbl.gov
Inorganic Content Can form a mix of carbonates, hydroxides, and sulfur/fluorine species. acs.orgTypically forms a LiF-rich and stable inorganic layer. lbl.gov
Solvent Decomposition Suppression Less effective at suppressing carbonate solvent decomposition compared to some other salts. acs.orgGenerally effective, with additives often used to enhance SEI quality.
Ionic Conductivity Can be lower due to the formation of resistive species and lower overall electrolyte conductivity. psu.eduGenerally considered to have good Li+ conductivity through the SEI.
Thermal/Chemical Stability The LiTf salt itself is highly stable, but the resulting SEI's stability is complex. psu.eduThe LiPF6 salt is less thermally stable, but can form a very passivating SEI.

Impact of SEI on Battery Cycle Life and Overall Safety

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. This layer is the product of the electrochemical reduction of electrolyte components, including the solvent and lithium salts like lithium trifluoromethanesulfonate (LiCF₃SO₃). youtube.com The composition and stability of the SEI are paramount, as they directly dictate the long-term performance, cycle life, and safety of the battery. youtube.comunivpm.it A well-formed SEI is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing further electrolyte decomposition. univpm.ityoutube.com

The characteristics of the SEI are heavily influenced by the electrolyte formulation. youtube.com In systems utilizing lithium trifluoromethanesulfonate, the trifluoromethanesulfonate anion (CF₃SO₃⁻) can decompose and contribute to the formation of an SEI rich in inorganic species, such as lithium fluoride (LiF) and lithium oxide (Li₂O). univpm.itresearchgate.net The presence of these inorganic components is often associated with a more stable and robust SEI layer. researchgate.netresearchgate.net

Impact on Battery Cycle Life

The stability of the SEI is a decisive factor in the cycle life of a lithium battery. An ideal SEI should be stable over repeated charge and discharge cycles, preventing its continuous dissolution and reformation. researchgate.net When the SEI is unstable, it is perpetually repaired, a process that consumes lithium ions from the cathode and solvent molecules from the electrolyte. This ongoing consumption leads to a gradual loss of cyclable lithium, resulting in capacity fade and a shortened battery life. youtube.com

Research has shown that the composition of the SEI significantly affects its stability and, consequently, the battery's cycling performance. SEI layers rich in inorganic compounds like LiF are known to be dense and less soluble in organic electrolytes, which enhances their protective properties. univpm.it The formation of a stable, LiF-rich SEI can suppress the continuous decomposition of the electrolyte, leading to higher coulombic efficiency and improved capacity retention over extended cycling. researchgate.netpnnl.gov

Furthermore, the mechanical properties of the SEI are crucial, especially for anode materials that undergo significant volume changes during lithiation and delithiation, such as silicon. A mechanically robust SEI can withstand these volume changes without cracking, thus maintaining a continuous protective layer and preventing the exposure of fresh anode material to the electrolyte. researchgate.net

The following table summarizes research findings on the impact of SEI characteristics on battery cycle life, drawing from studies on various electrolyte systems to illustrate the governing principles.

Electrolyte System (Salt and Additives)Key SEI CharacteristicsImpact on Cycle LifeReference
LiPF₆ with Tris(pentafluorophenyl)borane (TBPB) additiveFormation of a stable CEI on cathode and SEI on anodeCapacity retention of commercial LCO/graphite (B72142) pouch cell increased from 10.44% to 76.13% after 400 cycles. researchgate.net
LiNO₃ as an additive in carbonate electrolyteFormation of an inorganic-rich SEI (Li₂O, Li₃N)Li
LiTDI with FEC and VC additivesSEI rich in polycarbonates and LiFSi electrode cycled at 1200 mAh g⁻¹ for over 100 cycles with 99% coulombic efficiency.Not directly found in search results
"Anode-Free" cell with ALD LiNbOₓ coating on CuImproved stability of the lithium metal surfaceExtended cycle lifetime to 115 cycles with 80% capacity retention, compared to 20 cycles for bare copper. researchgate.net

This table is generated based on available data and principles from the cited research. Specific data for lithium trifluoromethanesulfonate was limited in the provided search results.

The thermal stability of the SEI is a critical first line of defense against thermal runaway. The decomposition of SEI components, particularly organic species, is an exothermic process that can initiate at relatively low temperatures (sometimes even at room temperature), releasing flammable gases like H₂, CO, and C₂H₄. researchgate.net This breakdown exposes the highly reactive charged anode material to the electrolyte, triggering further, more energetic exothermic reactions. researchgate.netnih.gov

Research indicates that an SEI with a higher proportion of inorganic components, such as LiF and Li₂O, exhibits greater thermal stability. researchgate.netnih.gov A thick, inorganic-rich SEI can significantly delay the onset of thermal runaway by increasing the temperature at which these hazardous reactions begin. nih.gov Studies have shown that aged battery cells, which often possess a thicker and more inorganic SEI, can be safer as they begin to self-heat at temperatures 15-20°C higher than fresh cells. nih.gov

Another critical safety aspect influenced by the SEI is the suppression of lithium dendrite growth. Lithium dendrites are sharp, needle-like structures that can form on the anode surface during charging. These dendrites can grow through the separator and cause an internal short circuit, which is a common trigger for thermal runaway. researchgate.net A mechanically strong and uniform SEI acts as a physical barrier, effectively suppressing the nucleation and growth of these dendrites, thereby enhancing the safety and reliability of the battery. researchgate.net

The table below outlines the relationship between SEI properties and key safety metrics.

SEI CharacteristicImpact on Safety ParameterResearch Finding/PrincipleReference
High inorganic content (e.g., LiF, Li₂O)Increased Thermal StabilityInorganic-rich SEI is more stable and decomposes at higher temperatures, delaying thermal runaway. researchgate.netnih.gov
Thickness and ReactivityOnset of Self-HeatingAged cells with thicker, less reactive SEIs show a 15-20°C increase in the onset temperature for self-heating compared to fresh cells. nih.gov
Mechanical Robustness and UniformityDendrite SuppressionA stable SEI provides a physical barrier that prevents the growth of lithium dendrites, which can cause internal short circuits. researchgate.net
Thermal Decomposition ProductsGas GenerationDecomposition of organic SEI components can release flammable gases (H₂, CO, C₂H₄), contributing to cell pressure buildup and fire risk. researchgate.net

This table is generated based on available data and principles from the cited research. Specific data for lithium trifluoromethanesulfonate was limited in the provided search results.

Emerging Research Directions and Future Perspectives

Integration in Sustainable Energy Systems

The increasing demand for sustainable and recyclable materials has spurred research into environmentally friendly energy storage. researchgate.net Lithium trifluoromethanesulfonate (B1224126) is a key electrolytic material being explored for the creation of greener and more sustainable batteries. sigmaaldrich.com

A significant area of research is the development of all-solid-state energy storage devices to enhance stability and safety. researchgate.netnih.gov In this context, eco-friendly solid polymer electrolytes (SPEs) are being developed using natural polymers to replace synthetic ones, addressing environmental concerns. nih.gov

One promising approach involves the synthesis of a new eco-friendly polymer electrolyte by incorporating lithium trifluoromethanesulfonate into chemically modified methyl cellulose (B213188). researchgate.netnih.gov This results in a transparent, flexible electrolyte with a good conductivity of nearly 1 mS/cm⁻¹. researchgate.netnih.gov All-solid-state supercapacitors fabricated with this electrolyte have shown specific capacitances comparable to standard liquid-electrolyte supercapacitors and excellent stability over 20,000 charge-discharge cycles. researchgate.netnih.gov

Natural polymers like tamarind seeds, pectin, and gum tragacanth are also being investigated for use in sustainable SPEs. nih.gov For instance, a water-based SPE using gum tragacanth filled with lithium nitrate (B79036) has demonstrated high ionic conductivity and thermal stability. nih.gov Chitosan (B1678972), another natural polymer, has been used with polyethylene (B3416737) oxide and lithium trifluoromethanesulfonate to create SPEs for solid-state batteries. scientificlabs.co.uksigmaaldrich.com

Polymer HostLithium SaltKey FindingsReference
Modified Methyl CelluloseLithium TrifluoromethanesulfonateGood conductivity (~1 mS/cm⁻¹), excellent stability over 20,000 cycles. researchgate.netnih.gov
Chitosan/Polyethylene OxideLithium TrifluoromethanesulfonatePotential application in solid-state batteries. scientificlabs.co.uksigmaaldrich.com
Gum TragacanthLithium NitrateWater-based SPE with high ionic conductivity and stability up to 3.4 V. nih.gov

The development of recyclable battery components is crucial for a sustainable circular economy. researchgate.net Research has demonstrated that polymer electrolytes based on modified methyl cellulose and lithium trifluoromethanesulfonate can be recycled and reused more than 20 times with negligible change in performance, making them a promising material for sustainable energy storage devices. researchgate.netnih.gov

Lithium trifluoromethanesulfonate itself is considered a recyclable catalyst in other chemical reactions, such as the acetylation of alcohols and diacetylation of aldehydes. sigmaaldrich.comnih.gov This inherent recyclability adds to its appeal in creating sustainable energy systems. The focus on recyclable materials aims to mitigate the environmental problems associated with the large-scale disposal of spent lithium-ion batteries. acs.org

Advanced Battery Technologies

Lithium trifluoromethanesulfonate is a key component in the advancement of various battery technologies, from solid-state designs to improving performance in extreme conditions and extending operational life. sigmaaldrich.comsigmaaldrich.com

Solid-state batteries are considered a significant step forward in battery technology, offering higher energy density and improved safety by eliminating flammable liquid electrolytes. nih.govinnovationnewsnetwork.com Solid polymer electrolytes (SPEs) are critical for the functionality of these batteries. nih.gov Lithium trifluoromethanesulfonate is frequently used as the lithium salt in the development of these SPEs. scientificlabs.co.uksigmaaldrich.com

Researchers are exploring single-ion-conducting polyelectrolytes (SICPs) to enable the safe operation of lithium metal anodes in solid-state batteries. acs.org One study developed a novel SICP with a (trifluoromethane)sulfonylimide anion that exhibited high ionic conductivity (up to 3.0 × 10⁻⁶ S/cm⁻¹ at 25 °C) and good electrochemical stability up to 4.5 V. acs.org Such advancements are crucial for the development of practical and high-performing solid-state lithium-metal batteries. acs.org

The performance of lithium-ion batteries significantly deteriorates in low-temperature environments. researchgate.net Research efforts are focused on designing electrolytes that can function effectively in the cold. escholarship.org This includes using alternative solvents with low melting points and additives to improve ionic conductivity and reduce charge transfer resistance. escholarship.orgresearchgate.net

Optimizing the electrolyte by varying salt concentration and using additives is a key strategy. escholarship.org While much of the research focuses on other lithium salts like LiPF₆, the principles of modifying the electrolyte to enhance low-temperature performance are broadly applicable. escholarship.orgresearchgate.net The goal is to develop electrolytes that allow for high capacity retention even at sub-zero temperatures. escholarship.org Specialized low-temperature lithium-ion batteries are designed with advanced electrolyte compositions and materials like cobalt oxide and graphite (B72142) to ensure efficient ion flow in cold conditions. ufinebattery.com

Challenge at Low TemperatureMitigation StrategyKey Research FindingReference
Increased electrolyte viscosityUse of co-solvents with low freezing pointsAdding suitable co-solvents can maintain low viscosity and high conductivity. researchgate.net
High charge transfer resistanceAdditives and interfacial engineeringFumed silica (B1680970) nanoparticles (0.75 wt%) achieved 82% capacity retention. escholarship.org
Slow Li-ion desolvationAlternative solventsSolvents like acetonitrile (B52724) (ACN) do not participate in SEI formation, allowing for optimized SEI design for low temperatures. escholarship.org

A primary cause of battery failure is the gradual loss of active lithium ions. metal.com An innovative approach to extend battery lifespan involves replenishing these lost ions. metal.comess-news.com Researchers at Fudan University have developed a method to inject a specially formulated "molecular agent" into aged batteries to restore their performance. metal.com

This carrier molecule, lithium trifluoromethanesulfonate, can be injected into various types of lithium-ion batteries, enabling them to retain 96% of their original capacity. metal.com This technique has the potential to extend the cycle life from the current 500-2,000 cycles to an astounding 12,000-60,000 cycles. metal.com This "precision medicine" approach could revolutionize the battery industry by creating a circular economy model and fundamentally addressing resource wastage and environmental pollution. metal.comess-news.com The cost of this lithium carrier is estimated to be less than 10% of the total battery cost, indicating strong potential for commercial application. ess-news.com

Another strategy to extend battery life involves improving the stability of the electrode-electrolyte interface. acs.orgacs.org Research has shown that reinforcing the cathode-electrolyte interface by modifying the electrolyte composition can significantly reduce oxygen release in lithium-rich layered oxides, a next-generation cathode material. sciencedaily.com An enhanced electrolyte enabled an energy retention rate of 84.3% after 700 cycles, a significant improvement over the 37.1% retention of conventional electrolytes after 300 cycles. sciencedaily.com

Theoretical and Computational Advances in Material Design

The discovery and optimization of new materials have traditionally relied on time-consuming trial-and-error experimentation. mdpi.comnih.gov However, the field is increasingly driven by theoretical and computational advances that can predict material properties and accelerate the design process. rsc.orgtaylorfrancis.com

Predictive modeling, encompassing first-principles calculations like Density Functional Theory (DFT), molecular dynamics (MD) simulations, and machine learning (ML), is a leading methodology for designing optimized materials for lithium-ion batteries. rsc.orgtaylorfrancis.comresearchgate.net These computational tools allow researchers to understand the chemical behavior of electrode and electrolyte materials at a molecular level. taylorfrancis.com

For lithium trifluoromethanesulfonate, computational methods are employed to study its interactions and properties within an electrolyte system. For example, vibrational spectra of the trifluoromethanesulfonate ion when solvated have been studied using the Hartree-Fock method to understand its coordination with other molecules. researchgate.net Such studies help determine the microstructures of ion pairs and triplets, which is critical for optimizing ionic conductivity. researchgate.net

Machine learning models represent a further leap, enabling high-throughput screening of vast material databases to identify promising new candidates for applications like solid-state electrolytes. mdpi.comresearchgate.net By analyzing relationships between material structures and their properties, ML algorithms can significantly reduce the time and resources needed for discovery. mdpi.com

The foundation for accurate computational models is precise structural data, often obtained from experimental techniques like X-ray powder diffraction. This data provides the exact atomic coordinates and unit cell dimensions, which are then used in simulations.

Table 1: Crystal Structure Data for Lithium Trifluoromethanesulfonate

PropertyValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a10.2432 Å
b5.0591 Å
c9.5592 Å
α90°
β90.319°
γ90°
Data sourced from Tremayne, M. et al., Journal of Solid State Chemistry (1992). nih.gov

By leveraging these predictive models, researchers can accelerate the design and optimization of lithium trifluoromethanesulfonate-based materials for next-generation energy technologies.

Q & A

Q. What are the standard methods for synthesizing LiTf-based solid polymer electrolytes, and how are their structural properties characterized?

LiTf is commonly incorporated into polymer matrices like polyethylene oxide (PEO) or block copolymers (e.g., PS-POEM) via solution casting or in-situ polymerization. For example:

  • Solution Casting : Dissolve LiTf and the polymer in a polar solvent (e.g., acetonitrile), followed by solvent evaporation to form a film .
  • In-situ Polymerization : Initiate polymerization of monomers like 1,3-dioxolane (DOL) in the presence of LiTf to create cross-linked networks .

Characterization Methods :

  • X-ray Photoelectron Spectroscopy (XPS) : Utilizes C60+ sputtering to depth-profile Li+ distribution in nanostructured films, correlating ion concentration with polymer domains (e.g., POEM in PS-POEM copolymers) .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting of LiTf/PEO complexes) and glass transition temperatures .

Q. How should researchers handle LiTf’s hygroscopicity during experimental workflows?

LiTf is moisture-sensitive, requiring stringent drying protocols:

  • Storage : Store in airtight containers with desiccants at room temperature .
  • Sample Preparation : Conduct synthesis in anhydrous solvents (e.g., dry acetonitrile) within a glovebox (Ar/N2 atmosphere) to prevent hydration .
  • Post-Synthesis : Anneal films under vacuum to remove residual moisture .

Advanced Research Questions

Q. How does LiTf concentration influence nanostructural transitions in block copolymer electrolytes?

LiTf interacts with PEO domains in block copolymers (e.g., PS-POEM), altering phase behavior:

  • Low Concentrations (e.g., fLi = 2.5 × 10⁻²): Induce structural disordering and transition from hexagonal to body-centered cubic (b.c.c.) phases in isotropic states .
  • High Concentrations (e.g., fLi = 1.0): Form stable LiTf/(EO)₃ complexes that restrict PEO chain mobility, increasing PEO domain radius (e.g., from 6.7 nm to 8.5 nm in PS-POEM) .

Key Analytical Tools :

  • Small-Angle X-ray Scattering (SAXS) : Quantifies domain spacing and paracrystalline distortion (Δa/a) using form/structure factor models .
  • Raman Spectroscopy : Resolves Li+ solvation states (e.g., free ions vs. ion pairs) in organic solvents like ethylene carbonate .

Q. What methodologies resolve contradictions in phase behavior data for LiTf/polymer systems?

Discrepancies in phase diagrams (e.g., melting vs. glass transitions) arise from varying LiTf/polymer ratios or characterization conditions. Mitigation strategies include:

  • Multi-Technique Validation : Combine DSC (thermodynamic transitions) with SAXS (nanostructural evolution) to correlate thermal and morphological changes .
  • Controlled Humidity : Standardize testing environments to isolate moisture effects on ionic conductivity .

Example : In LiTf/PS-POEM systems, SAXS confirmed that PEO domain expansion (ΔR = 1.8 nm) at high fLi contradicts DSC-measured melting points, highlighting the role of cross-linking in stabilizing nanostructures .

Q. How can researchers optimize LiTf-based electrolytes for enhanced ionic conductivity?

  • Nanostructural Engineering : Use block copolymers with high PEO content to create continuous ion-conducting pathways .
  • Additive Integration : Incorporate ceramic fillers (e.g., Al₂O₃) or metal salts (e.g., Sn(OTf)₃) to stabilize solid-electrolyte interphases (SEI) and suppress dendrite growth .
  • Mechanical Strain : Apply stretching to semicrystalline PEO/LiTf films, which enhances DC conductivity by aligning polymer chains despite increased crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.